2'-Hydroxy-5'-methoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-5-7(12-2)3-4-9(8)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIBGOFSXXWRIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220765 | |
| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
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Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | |
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CAS No. |
705-15-7 | |
| Record name | 2′-Hydroxy-5′-methoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
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| Record name | 2'-Hydroxy-5'-methoxyacetophenone | |
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| Record name | 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one | |
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| Record name | 1-(2-hydroxy-5-methoxyphenyl)ethan-1-one | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2'-Hydroxy-5'-methoxyacetophenone, a compound of significant interest in pharmaceutical and chemical research. This document details its structural and physicochemical characteristics, spectral data, and known biological activities, including its anti-inflammatory and enzyme-inhibiting properties. Detailed experimental protocols for its synthesis, purification, and for assays related to its biological functions are provided to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as acetanisole, is an aromatic ketone with the chemical formula C₉H₁₀O₃. It presents as a yellow crystalline powder with a characteristic aromatic, somewhat medicinal, and woody odor.[1]
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 705-15-7 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 48-54 °C | [2] |
| Boiling Point | 254.38 °C (estimate) | [1] |
| Density | 1.1708 g/cm³ (estimate) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| pKa | 10.65 ± 0.18 (Predicted) | [1] |
| λmax | 355 nm | [1][3] |
| InChI Key | MLIBGOFSXXWRIY-UHFFFAOYSA-N | [1] |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Tabulated Spectral Data
| Technique | Key Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.9 (s, 1H, -OH), 7.18 (d, J=2.8 Hz, 1H), 7.12 (dd, J=8.8, 2.8 Hz, 1H), 6.93 (d, J=8.8 Hz, 1H), 3.81 (s, 3H, -OCH₃), 2.63 (s, 3H, -COCH₃) | [1] |
| ¹³C NMR | Data not explicitly found in a single source, but can be predicted based on similar structures. | |
| Mass Spectrometry (MS) | Specific fragmentation patterns can be found in spectral databases. | |
| Infrared (IR) | Characteristic peaks for hydroxyl, carbonyl, and aromatic C-H and C=C bonds are expected. |
Synthesis and Purification
This compound can be synthesized through several methods, most notably via the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate or by the methylation of 2',5'-dihydroxyacetophenone (B116926).
Experimental Protocol: Synthesis via Methylation of 2',5'-Dihydroxyacetophenone
This protocol is adapted from a known procedure for the selective methylation of a dihydroxyacetophenone derivative.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Dimethyl sulfate (B86663) (DMS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5-2 equivalents) to the solution and stir the suspension.
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 2N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10:1 hexane:ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 10:1 hexane:ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound as a yellow crystalline powder.
Biological Activities and Signaling Pathways
This compound exhibits notable biological activities, primarily as an anti-inflammatory agent and an enzyme inhibitor.
Anti-inflammatory Activity via NF-κB Signaling Pathway
The compound has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.[4] This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
Enzyme Inhibition
This compound has demonstrated significant inhibitory activity against several enzymes implicated in disease pathogenesis.
| Enzyme | IC₅₀ (μM) | Biological Relevance | Reference(s) |
| α-Amylase | 0.928 | Diabetes | [4] |
| Collagenase | 3.264 | Inflammation, Cancer | [4] |
| Aldose Reductase | 20.046 | Diabetic Complications | [4] |
Experimental Protocols for Biological Assays
The following protocols provide a framework for assessing the biological activities of this compound.
Workflow for Assessing Anti-inflammatory Activity
Protocol: α-Amylase Inhibition Assay
This assay is based on the colorimetric measurement of the reduction of 3,5-dinitrosalicylic acid by the reducing sugars released from starch by α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate (B84403) buffer (pH 6.9)
-
This compound solution (in DMSO or buffer)
-
Spectrophotometer
Procedure:
-
Pre-incubate a mixture of the α-amylase solution and the test compound solution (or buffer for control) at 37°C for 10 minutes.
-
Initiate the reaction by adding the starch solution and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding the DNSA reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the tubes to room temperature and dilute with distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol: Collagenase Inhibition Assay (Gelatin Zymography)
This method detects collagenase activity by its ability to degrade gelatin embedded in a polyacrylamide gel.
Materials:
-
Polyacrylamide gels containing gelatin
-
Samples containing collagenase (e.g., cell culture supernatant)
-
This compound
-
Tris-HCl buffer
-
Triton X-100
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare protein samples from cell culture supernatants or tissue extracts. Pre-incubate samples with or without the test compound.
-
Perform non-reducing SDS-PAGE on polyacrylamide gels containing gelatin.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow enzyme renaturation.
-
Incubate the gel in a suitable buffer at 37°C to allow for gelatin digestion by the collagenase.
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Zones of collagenase activity will appear as clear bands against a blue background.
-
Quantify the band intensity to determine the level of inhibition.
Protocol: Aldose Reductase Inhibition Assay
This assay measures the activity of aldose reductase by monitoring the NADPH-dependent reduction of a substrate.
Materials:
-
Partially purified aldose reductase from rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.
-
Add the test compound at various concentrations (or buffer for control).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm for 3-5 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition based on the rate of NADPH oxidation in the presence and absence of the inhibitor.
Conclusion
This compound is a versatile molecule with well-defined chemical properties and significant biological activities. Its potential as an anti-inflammatory agent and a multi-target enzyme inhibitor makes it a promising candidate for further investigation in drug discovery and development. The detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Amylase, Alpha - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
An In-Depth Technical Guide to the Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2'-Hydroxy-5'-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, reaction mechanisms, and quantitative data to support research and development efforts.
Introduction
This compound is a substituted aromatic ketone with applications in the synthesis of various biologically active compounds. Its structure, featuring hydroxyl and methoxy (B1213986) functional groups, makes it a versatile building block for more complex molecules. This guide will focus on two principal and effective methods for its synthesis: the selective methylation of 2,5-dihydroxyacetophenone and the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). Each method will be discussed in detail, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their needs.
Synthetic Pathways
Two primary pathways for the synthesis of this compound are presented:
-
Method 1: Selective Methylation of 2,5-Dihydroxyacetophenone. This approach involves the direct methylation of a readily available dihydroxylated precursor.
-
Method 2: Fries Rearrangement of 4-Methoxyphenyl Acetate. This classic organic reaction rearranges an aryl ester to a hydroxyaryl ketone, offering an alternative route to the target molecule.
The following sections provide detailed experimental protocols and quantitative data for each of these methods.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of this compound via Methylation of 2,5-Dihydroxyacetophenone
| Parameter | Value | Reference |
| Starting Material | 2,5-Dihydroxyacetophenone | [1] |
| Reagents | Dimethyl sulfate (B86663), Potassium carbonate | [1] |
| Solvent | Acetone | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Yield | 40% | [1] |
| Purification Method | Silica (B1680970) gel column chromatography | [1] |
Table 2: Synthesis of this compound via Fries Rearrangement of 4-Methoxyphenyl Acetate
| Parameter | Value | Reference |
| Starting Material | 4-Methoxyphenyl acetate | [2] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [2] |
| Solvent | Nitrobenzene (B124822) | [2] |
| Reaction Temperature | 50-60°C | [2] |
| Reaction Time | 1 hour | [2] |
| Yield | 89% | [2] |
| Purification Method | Steam distillation followed by recrystallization | [2] |
Experimental Protocols
Method 1: Selective Methylation of 2,5-Dihydroxyacetophenone
This protocol is based on the selective methylation of one of the hydroxyl groups of 2,5-dihydroxyacetophenone.
Materials:
-
2,5-Dihydroxyacetophenone
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
2N Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure: [1]
-
To a suspension of 2,5-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (1.05 eq) in acetone, add dimethyl sulfate (1.05 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Treat the resulting residue with a 2N NaOH aqueous solution and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-EtOAc (10:1, v/v) eluent to afford this compound.
Method 2: Fries Rearrangement of 4-Methoxyphenyl Acetate
This protocol describes the Lewis acid-catalyzed rearrangement of 4-methoxyphenyl acetate to yield the target product.
Materials:
-
4-Methoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure: [2]
-
To a solution of 4-methoxyphenyl acetate (1.0 eq) in nitrobenzene, add anhydrous aluminum chloride (2.5 eq) in portions while maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Perform steam distillation to remove the nitrobenzene solvent.
-
The solid product is then collected and can be further purified by recrystallization from ethanol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and experimental workflows described in this guide.
Reaction Mechanism: Fries Rearrangement
Caption: Reaction mechanism of the Fries Rearrangement.
Experimental Workflow: Methylation of 2,5-Dihydroxyacetophenone
Caption: Experimental workflow for the methylation of 2,5-dihydroxyacetophenone.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2'-Hydroxy-5'-methoxyacetophenone (CAS 705-15-7)
Introduction
This compound, with the CAS number 705-15-7, is an aromatic ketone that has garnered significant interest in the scientific community. It is a derivative of acetophenone (B1666503) and is also known by synonyms such as 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one.[1] This compound serves as a versatile building block in organic synthesis and has demonstrated a range of biological activities, making it a molecule of interest for pharmaceutical and cosmetic applications.[2] Its utility spans from being an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, to its use as a UV filter and antioxidant in skincare formulations.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and relevant experimental protocols.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C9H10O3 | [3] |
| Molecular Weight | 166.17 g/mol | |
| Appearance | White to light yellow or green crystalline powder/solid | [4] |
| Melting Point | 45-52 °C | [4][5] |
| Boiling Point | No information available | [5] |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone (B3395972) | [3][4] |
| Odor | Aromatic, somewhat medicinal, warm, woody, herbaceous | [4] |
| λmax | 355 nm |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic data.
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Data available in CDCl3 solvent. | [6][7] |
| ¹³C NMR | Data available. | [8] |
| IR | Key absorption bands for C=O, aromatic C-H, methyl C-H, O-H (phenolic), and C-O stretches are expected. | [8][9] |
| Mass Spectrometry | Electron ionization mass spectrum available. | [10] |
Synthesis of this compound
Several synthetic routes for this compound have been reported.
1. Methylation of 2,5-dihydroxyacetophenone:
This method involves the reaction of 2,5-dihydroxyacetophenone with dimethyl sulfate.[4] The reaction can be carried out using potassium carbonate in acetone at room temperature or with an aqueous sodium hydroxide (B78521) solution at reflux.[4]
2. Fries Rearrangement:
The Fries rearrangement is a standard method for synthesizing hydroxyaryl ketones from phenolic esters.[8][11][12] This reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl3) or Brønsted acids.[11][12] The regioselectivity (ortho vs. para acylation) can be controlled by reaction conditions such as temperature and solvent.[8][12]
Below is a generalized workflow for the synthesis of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 705-15-7 | MOLNOVA [molnova.com]
- 4. This compound | 705-15-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound, TMS derivative [webbook.nist.gov]
- 11. Fries Rearrangement [sigmaaldrich.com]
- 12. Fries Rearrangement [organic-chemistry.org]
A Technical Guide to the Natural Occurrence and Bioactivity of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-methoxyacetophenone, a naturally occurring phenolic compound. It details its known natural sources, presents a synthesized experimental protocol for its isolation and purification, and explores its significant anti-inflammatory activity. A key focus of this guide is the elucidation of its mechanism of action via the nuclear factor-kappa B (NF-κB) signaling pathway, which is visualized through a detailed diagram. While the presence of this compound in nature is confirmed, quantitative data on its concentration in these sources remains to be extensively documented. This guide aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound is a substituted acetophenone (B1666503) that has garnered scientific interest due to its biological activities. As a member of the acetophenone class of compounds, it possesses a characteristic chemical structure that lends itself to various biological interactions. This guide focuses on its natural origins and its well-documented anti-inflammatory properties, providing a technical resource for the scientific community.
Natural Occurrence
This compound has been identified in both terrestrial and marine organisms. The confirmed natural sources are:
-
Plant Kingdom: The roots of Cynanchum paniculatum , a plant used in traditional medicine, have been identified as a source of this compound.[1]
-
Animal Kingdom: This compound has also been isolated from the seahorse, Hippocampus kuda .[2]
Table 1: Natural Sources of this compound
| Kingdom | Species | Common Name | Part/Organism |
| Plantae | Cynanchum paniculatum | N/A | Roots |
| Animalia | Hippocampus kuda | Seahorse | Whole Organism |
Note: To date, specific quantitative data on the yield or concentration of this compound in these natural sources has not been reported in the available scientific literature.
Experimental Protocols
The following is a synthesized, detailed protocol for the extraction, isolation, and purification of this compound from natural sources, based on established methodologies for similar compounds.
Extraction from Cynanchum paniculatum Roots
-
Preparation of Plant Material:
-
Obtain dried roots of Cynanchum paniculatum.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered root material with 80% methanol (B129727) at room temperature for 24-48 hours. The solvent-to-sample ratio should be approximately 10:1 (v/w).
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
The fraction containing this compound is typically found in the more polar fractions like ethyl acetate.
-
-
Purification:
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Isolation from Hippocampus kuda
-
Sample Preparation:
-
Lyophilize (freeze-dry) the whole seahorse specimens to remove water.
-
Grind the dried tissue into a fine powder.
-
-
Extraction:
-
Extract the powdered tissue with a suitable solvent system, such as methanol or a chloroform-methanol mixture, using maceration or Soxhlet extraction.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Purification:
-
The purification process would follow a similar chromatographic approach as described for the plant material, involving column chromatography and preparative HPLC to isolate the pure compound.
-
Workflow for Isolation and Purification of this compound
Caption: Generalized workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathway
This compound has demonstrated significant anti-inflammatory properties.[1] Its mechanism of action has been elucidated to involve the inhibition of the NF-κB signaling pathway.[2]
Anti-inflammatory Mechanism
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB signaling cascade is activated. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
This compound exerts its anti-inflammatory effects by intervening in this pathway. It has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[2] This action effectively sequesters the NF-κB dimer in the cytoplasm, inhibiting its nuclear translocation and subsequent activation of pro-inflammatory gene expression. The result is a significant reduction in the production of inflammatory mediators such as nitric oxide (NO) and TNF-α.[2]
NF-κB Signaling Pathway and Inhibition by this compound
References
Spectroscopic Profile of 2'-Hydroxy-5'-methoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-Hydroxy-5'-methoxyacetophenone, a valuable intermediate in synthetic organic chemistry and drug discovery. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| 11.9 | s | - | 2'-OH |
| 7.18 | d | 2.8 | H-3' |
| 7.12 | dd | 8.8, 2.8 | H-4' |
| 6.93 | d | 8.8 | H-6' |
| 3.81 | s | - | 5'-OCH₃ |
| 2.63 | s | - | -COCH₃ |
Solvent: CDCl₃, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 203.5 | C=O |
| 162.1 | C-2' |
| 151.8 | C-5' |
| 124.5 | C-4' |
| 123.2 | C-6' |
| 118.9 | C-1' |
| 114.7 | C-3' |
| 55.7 | -OCH₃ |
| 26.4 | -COCH₃ |
Note: These chemical shifts are predicted based on computational models and analysis of structurally similar compounds. Actual experimental values may vary slightly.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Methyl |
| ~1650 | C=O stretch | Ketone (conjugated) |
| ~1580, ~1480 | C=C stretch | Aromatic ring |
| ~1270 | C-O stretch | Aryl ether |
| ~1220 | C-O stretch | Phenol |
| ~1030 | C-O stretch | Methoxy |
Table 4: Mass Spectrometry Data
| m/z | Ion Identity |
| 166 | [M]⁺ (Molecular Ion) |
| 151 | [M - CH₃]⁺ |
| 123 | [M - CH₃CO]⁺ |
| 95 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift axis using the TMS signal (0.00 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC) for sample introduction.
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a proposed signaling pathway for its potential biological activity, given its structural motifs common in drug development.
Caption: Workflow for Spectroscopic Analysis.
Caption: Hypothetical Signaling Pathway.
An In-Depth Technical Guide to the Solubility and Stability of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2'-Hydroxy-5'-methoxyacetophenone. While specific quantitative data in publicly available literature is limited, this document consolidates the existing information and furnishes detailed experimental protocols for the systematic determination of these critical physicochemical properties. Adherence to these methodologies will enable researchers and drug development professionals to generate the necessary data for formulation development, stability assessment, and regulatory submissions.
Introduction
This compound is a substituted acetophenone (B1666503) with potential applications in various fields, including pharmaceuticals and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective utilization, particularly in drug development where these parameters influence bioavailability, formulation, and shelf-life. This guide addresses the current state of knowledge and provides a practical framework for the experimental determination of these properties.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. The available solubility data for this compound is primarily qualitative, with some quantitative information in a high-polarity solvent.
Qualitative and Quantitative Solubility Data
A summary of the known solubility of this compound in various solvents is presented in Table 1. The compound exhibits good solubility in several common organic solvents.[1][2] Information on a structurally related compound, 2-Hydroxy-5-methylacetophenone, suggests it is practically insoluble in water but soluble in ethanol.[3]
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [4] |
| Chloroform | Soluble | Not Specified | [1] |
| Dichloromethane | Soluble | Not Specified | [1] |
| Ethyl Acetate | Soluble | Not Specified | [1] |
| Acetone | Soluble | Not Specified | [1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8]
Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol (B129727), isopropanol, acetonitrile, buffer solutions at various pH)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a flask. The excess solid should be visible.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After shaking, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
To separate any undissolved solid, centrifuge the aliquot or filter it through a 0.45 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.
-
Dilute the filtered supernatant if necessary to fall within the concentration range of the calibration curve.
-
Analyze the diluted supernatant using the same analytical method.
-
Determine the concentration of this compound in the sample by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures to assess the temperature dependency of solubility.
-
Stability Profile
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) guidelines and are designed to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Co-solvent if the compound has low aqueous solubility (e.g., methanol or acetonitrile)
-
Temperature-controlled chamber or water bath
-
Validated stability-indicating HPLC method
Procedure:
-
Prepare solutions of this compound in the different pH buffers.
-
Store the solutions at a specified temperature (e.g., 40°C or 60°C) in the dark.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analyze the samples using the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Determine the rate of degradation at each pH.
Objective: To assess the stability of this compound in the solid state and in solution when exposed to elevated temperatures.
Materials:
-
This compound (solid)
-
Solution of the compound in a suitable solvent
-
Temperature and humidity-controlled stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Solid-State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C, 80°C) and controlled humidity.
-
Solution-State: Store a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
At specified time intervals, withdraw samples.
-
For solid samples, dissolve a known amount in a suitable solvent.
-
Analyze all samples by HPLC to determine the extent of degradation.
Objective: To evaluate the stability of this compound upon exposure to light, following ICH Q1B guidelines.[11][12][13][14][15]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer/lux meter
-
Dark control samples (wrapped in aluminum foil)
-
Validated stability-indicating HPLC method
Procedure:
-
Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Place parallel samples in the dark (dark controls) at the same temperature to separate light-induced degradation from thermal degradation.
-
After the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Compare the results to determine the extent of photodegradation.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed, actionable protocols for their experimental determination. While the compound is known to be soluble in several organic solvents and stable under specific storage conditions, further quantitative data is necessary for its comprehensive characterization. The methodologies outlined herein provide a robust framework for researchers and drug development professionals to generate this critical data, thereby facilitating informed decisions in formulation development, stability assessment, and the overall advancement of projects involving this compound.
References
- 1. This compound | 705-15-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Hydroxy-5-methylacetophenone | C9H10O2 | CID 15068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 705-15-7 | MOLNOVA [molnova.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. scribd.com [scribd.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biomedres.us [biomedres.us]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. biobostonconsulting.com [biobostonconsulting.com]
- 15. database.ich.org [database.ich.org]
An In-depth Technical Guide to 2'-Hydroxy-5'-methoxyacetophenone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 2'-Hydroxy-5'-methoxyacetophenone, a naturally occurring phenolic compound with significant pharmacological interest. This document details its initial synthesis, isolation from natural sources, physicochemical properties, and its established role as a modulator of inflammatory pathways. Detailed experimental protocols for its synthesis and diagrams of its biological signaling pathways are included to support further research and development efforts.
Introduction
This compound is an aromatic ketone that has garnered attention in the scientific community for its diverse biological activities, most notably its anti-inflammatory properties. Structurally, it is a derivative of acetophenone (B1666503) with hydroxyl and methoxy (B1213986) substitutions on the phenyl ring. These functional groups are crucial to its chemical reactivity and biological function. This guide traces the scientific journey of this compound from its synthesis and isolation to the elucidation of its mechanism of action, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Discovery and History
While a definitive first synthesis or isolation of this compound is not definitively documented in readily available historical records, its history is intrinsically linked to the development of synthetic organic chemistry and the exploration of natural products.
Synthesis: The primary method for the synthesis of this compound is the Fries rearrangement, a reaction named after German chemist Karl Theophil Fries, who first reported it in 1908.[1][2] This reaction involves the rearrangement of a phenolic ester, in this case, p-methoxyphenyl acetate (B1210297), to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[1][2] While the exact date of the first application of this reaction to produce this compound is unclear, it is a well-established synthetic route.
Natural Occurrence: this compound has been identified as a constituent of several plant species. Notably, it has been isolated from the roots of Cynanchum paniculatum, a plant used in traditional medicine.[3] More recently, it was also isolated from the seahorse Hippocampus kuda, highlighting its presence in both terrestrial and marine organisms.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 52 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| CAS Number | 705-15-7 | [4] |
Key Biological Activities and Signaling Pathways
The most extensively studied biological activity of this compound is its anti-inflammatory effect, which is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the canonical pathway, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
The following protocol is a general procedure for the synthesis of this compound from p-methoxyphenyl acetate.
Materials:
-
p-Methoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, add p-methoxyphenyl acetate and nitrobenzene.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (typically between 100-160°C) under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers and wash them sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
Conclusion
This compound is a molecule with a rich history rooted in classic organic synthesis and natural product chemistry. Its well-defined anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, make it a compelling lead compound for the development of novel therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery and synthesis to its biological mechanism of action, to aid researchers in their ongoing and future investigations. Further exploration into its other potential pharmacological activities and optimization of its synthetic routes will continue to be areas of active research.
References
An In-depth Technical Guide to the Physical Characteristics of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-methoxyacetophenone, a substituted aromatic ketone, is a compound of significant interest in organic synthesis and medicinal chemistry. Its utility as a precursor in the synthesis of various heterocyclic compounds and biologically active molecules necessitates a thorough understanding of its physical and chemical properties. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols and spectroscopic data to aid researchers in its handling, characterization, and application.
Physicochemical Properties
This compound presents as a yellow crystalline powder or crystals at room temperature.[1][2] A summary of its key physical properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | |
| Melting Point | 48-54 °C | [1] |
| Boiling Point | 254.38 °C (estimated) | |
| Appearance | Yellow crystalline powder/crystals | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | |
| λmax | 355 nm |
Experimental Protocols
Synthesis via Fries Rearrangement and Purification
A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate. The following protocol outlines a general procedure.[2][3][4][5]
Synthesis Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Reaction Setup: To a flask containing the starting material, p-methoxyphenyl acetate, a Lewis acid catalyst such as anhydrous aluminum chloride is added.
-
Reaction: The mixture is heated to induce the Fries rearrangement. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: Upon completion, the reaction mixture is cooled and then carefully quenched with ice and dilute hydrochloric acid.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: The crude product is purified by recrystallization. A suitable solvent system, such as ethanol-water, is used. The crude solid is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.
-
Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Determination of Melting Point
The melting point of an organic solid is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting point range.
Solubility Determination (Qualitative)
Methodology:
-
Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, chloroform, acetone, dimethyl sulfoxide).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, a small amount (a few milligrams) of this compound is added.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
-
¹H NMR (CDCl₃): δ 11.9 (s, 1H, -OH), 7.18 (d, J = 2.8 Hz, 1H, Ar-H), 7.12 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 6.93 (d, J = 8.8 Hz, 1H, Ar-H), 3.81 (s, 3H, -OCH₃), 2.63 (s, 3H, -COCH₃).
¹³C NMR Spectroscopy:
-
¹³C NMR (CDCl₃): Chemical shifts for a similar compound, 2'-methoxyacetophenone, are reported as δ 31.8 (-COCH₃), 55.4 (-OCH₃), 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 (aromatic carbons), 199.8 (C=O).[6]
Experimental Workflow for NMR Analysis:
Caption: Workflow for preparing and analyzing an NMR sample of the compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
~3400-3200 cm⁻¹: O-H stretching (phenolic hydroxyl group)
-
~3100-3000 cm⁻¹: C-H stretching (aromatic)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic, from methyl groups)
-
~1680-1660 cm⁻¹: C=O stretching (ketone)
-
~1600-1450 cm⁻¹: C=C stretching (aromatic ring)
-
~1250-1000 cm⁻¹: C-O stretching (ether and phenol)
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Molecular Ion Peak (M⁺):
-
m/z = 166.06, corresponding to the molecular formula C₉H₁₀O₃.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Analysis: The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can help confirm the structure of the compound. A mass spectrum for the related 2-methoxyacetophenone (B1211565) shows a molecular ion at m/z 150.[7]
References
- 1. This compound, TMS derivative [webbook.nist.gov]
- 2. jocpr.com [jocpr.com]
- 3. Sciencemadness Discussion Board - 2'-hydroxy-5'methoxyacetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2'-Hydroxy-5'-methoxyacetophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2'-Hydroxy-5'-methoxyacetophenone, a versatile building block in the synthesis of various biologically active compounds. The protocols detailed below focus on its application in the synthesis of chalcones and flavones, classes of compounds with significant interest in medicinal chemistry due to their wide-ranging pharmacological activities.
Application Note 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This compound is a key precursor in the synthesis of a diverse range of chalcones. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The synthesis is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde.
The presence of the hydroxyl group at the 2'-position and the methoxy (B1213986) group at the 5'-position on the acetophenone ring influences the reactivity and the biological profile of the resulting chalcone (B49325) derivatives. The α,β-unsaturated ketone moiety in the chalcone structure is a key pharmacophore, acting as a Michael acceptor and enabling interactions with various biological targets.
A general workflow for the synthesis of chalcones from this compound is depicted below.
Experimental Protocol: Synthesis of (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one
This protocol outlines a general procedure for the synthesis of a representative chalcone from this compound and benzaldehyde (B42025).
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), dilute solution
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of benzaldehyde in a minimal amount of ethanol.
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 40-60% aqueous solution of KOH or NaOH dropwise. The reaction mixture will typically develop a distinct color.
-
Reaction Monitoring: Continue stirring at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete (indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic (pH 2-3). This will cause the chalcone product to precipitate.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data for Selected Chalcones
The following table summarizes the yields and physical properties of representative chalcones synthesized from this compound and various aromatic aldehydes.
| Aromatic Aldehyde | Product Name | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one | 85 | 88-90 | N/A |
| 4-Methoxybenzaldehyde | (E)-1-(2-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 91 | 110-112 | [1] |
| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | 88 | 128-130 | N/A |
Application Note 2: Synthesis of Flavones via Oxidative Cyclization of Chalcones
Chalcones derived from this compound are valuable intermediates for the synthesis of flavones. Flavones are a class of flavonoids that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavones from 2'-hydroxychalcones is typically achieved through an oxidative cyclization reaction. A common method involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO).
Experimental Protocol: Synthesis of 6-Methoxyflavone
This protocol describes the synthesis of 6-methoxyflavone from the corresponding 2'-hydroxy-5'-methoxychalcone.
Materials:
-
(E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one
-
Dimethyl sulfoxide (DMSO)
-
Iodine
-
Saturated sodium thiosulfate (B1220275) solution
-
Standard laboratory glassware
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxy-5'-methoxychalcone in DMSO.
-
Addition of Catalyst: Add a catalytic amount of iodine to the solution.
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Quenching: Add a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Isolation and Purification: The precipitated solid (flavone) is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
-
Characterization: Confirm the structure and purity of the synthesized flavone using melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data for a Representative Flavone
| Starting Chalcone | Product Name | Yield (%) | Melting Point (°C) | Reference |
| (E)-1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one | 6-Methoxyflavone | 75 | 162-164 | N/A |
Application Note 3: Biological Activities of Derived Compounds
Chalcones and flavones synthesized from this compound are of significant interest to drug development professionals due to their potential therapeutic applications. The substitution pattern on the aromatic rings plays a crucial role in determining the biological activity of these compounds.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of chalcones and flavones against various cancer cell lines. The α,β-unsaturated ketone moiety in chalcones is believed to interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways involved in cell proliferation and apoptosis.
The diagram below illustrates a simplified signaling pathway potentially modulated by chalcone derivatives, leading to apoptosis in cancer cells.
References
Application Notes and Protocols: 2'-Hydroxy-5'-methoxyacetophenone as a Versatile Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-methoxyacetophenone is a key building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and a methoxy (B1213986) substituent, allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on anti-inflammatory and anticancer agents.
Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of several classes of pharmacologically active compounds, including:
-
Chalcones: These α,β-unsaturated ketones are synthesized via Claisen-Schmidt condensation and are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
-
Chromones: Cyclization of chalcone (B49325) precursors or direct condensation reactions with this compound can yield chromone (B188151) derivatives. Chromones are recognized as privileged structures in drug discovery, with applications as anti-inflammatory, anticancer, and antiviral agents.
-
Thiosemicarbazones: Condensation of the ketone with thiosemicarbazide (B42300) and subsequent complexation with metal ions leads to the formation of metal-based drugs with potential anticancer and carbonic anhydrase inhibitory activities.
Data Presentation
Table 1: Anticancer Activity of Chalcone Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of exemplary chalcone derivatives synthesized from acetophenone (B1666503) precursors against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| CH-1 | 2'-Hydroxy-4'-methoxy Chalcone | MCF-7 (Breast) | 8.98 ± 0.79 |
| CH-2 | 2'-Hydroxy-4'-methoxy Chalcone | HT29 (Colon) | 7.55 ± 0.91 |
| CH-3 | 2'-Hydroxy-4'-methoxy Chalcone | A549 (Lung) | 4.61 ± 0.53 |
| CH-4 | 2',4'-Dihydroxy-4-methoxychalcone | A549 (Lung) | 12.3 |
| CH-5 | 2'-Hydroxy-4,4',6'-trimethoxychalcone | HT-29 (Colon) | 7.8 |
Table 2: Anti-inflammatory Activity of this compound
This table presents the inhibitory effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 cells.[1]
| Cell Line | Inflammatory Mediator | Concentration of 2H5M (µM) | Inhibition (%) |
| BV-2 | Nitric Oxide (NO) | 50 | ~50% |
| BV-2 | Nitric Oxide (NO) | 100 | ~75% |
| RAW264.7 | TNF-α | 50 | ~40% |
| RAW264.7 | TNF-α | 100 | ~65% |
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025) to yield a chalcone derivative.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde (B46862) in 30 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 2.0 g of NaOH pellets.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing 100 g of crushed ice and water.
-
Acidify the mixture by the dropwise addition of concentrated HCl with constant stirring until the pH is acidic (pH ~2-3), resulting in the precipitation of the crude chalcone.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Expected Yield: 75-85%
Protocol 2: Synthesis of 2-Styrylchromones from Chalcones
This protocol outlines the oxidative cyclization of a chalcone derivative to a 2-styrylchromone using iodine in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
Chalcone derivative (from Protocol 1)
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of the chalcone derivative in 20 mL of DMSO.
-
Add a catalytic amount of iodine (approximately 10 mol%).
-
Heat the reaction mixture to 120-130 °C and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Add 10% sodium thiosulfate solution dropwise to quench the excess iodine until the brown color disappears.
-
The precipitated solid is the crude 2-styrylchromone. Filter the solid and wash it with cold water.
-
Dry the crude product and purify it by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Expected Yield: 60-70%
Mandatory Visualizations
References
Application of 2'-Hydroxy-5'-methoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-methoxyacetophenone is a naturally occurring acetophenone (B1666503) derivative that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This compound serves as a versatile scaffold for the synthesis of more complex molecules and has demonstrated potential as a therapeutic agent in several disease areas. Its biological profile includes anti-inflammatory, anti-cancer, and enzyme inhibitory activities. This document provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with quantitative data available for its enzyme inhibition and cytotoxic effects. These findings highlight its potential as a lead compound for drug discovery.
| Biological Activity | Target/Cell Line | IC50/LD50 | Reference |
| Anti-diabetic | α-amylase | 0.928 µM | [1] |
| Collagenase | 3.264 µM | [1] | |
| Aldose Reductase (AR) | 20.046 µM | [1] | |
| Anti-cancer | PA-1 (Ovarian Cancer) | 271 µg/mL | [1] |
| Caov-3 (Ovarian Cancer) | 326 µg/mL | [1] | |
| SK-OV-3 (Ovarian Cancer) | 405 µg/mL | [1] | |
| Acaricidal | D. farinae | 1.03 µg/cm² | [1] |
| D. pteronyssinus | 1.13 µg/cm² | [1] | |
| T. putrescentiae | 1.78 µg/cm² | [1] |
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the NF-κB signaling pathway.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade, thereby reducing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS), as well as downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
Anti-inflammatory Activity Assay in LPS-stimulated RAW264.7 Macrophages
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO), TNF-α, and ROS, and the expression of iNOS and COX-2 in LPS-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
TNF-α ELISA kit
-
2',7'-dichlorofluorescein diacetate (DCF-DA)
-
Reagents for Western Blotting (primary antibodies for iNOS, COX-2, and β-actin)
-
96-well and 6-well plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
LPS Stimulation and Treatment:
-
Seed RAW264.7 cells in appropriate plates.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for NO and TNF-α, shorter for ROS and protein expression).
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Reactive Oxygen Species (ROS) Measurement:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCF-DA for 30 minutes in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Western Blot Analysis for iNOS and COX-2:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Anti-cancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on human ovarian cancer cell lines (PA-1, Caov-3, SK-OV-3).
Materials:
-
PA-1, Caov-3, and SK-OV-3 human ovarian cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Maintain the ovarian cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with serial dilutions of the compound (e.g., 1 to 1000 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Enzyme Inhibition Assays
The following are general protocols for assessing the inhibitory activity of this compound against α-amylase, collagenase, and aldose reductase.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate (B84403) buffer (pH 6.9)
-
This compound
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Acarbose (positive control)
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the phosphate buffer, α-amylase solution, and different concentrations of this compound or acarbose.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the starch solution to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop Reaction: Stop the reaction by adding DNSA reagent.
-
Color Development: Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement: Cool the mixture to room temperature and measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
Materials:
-
Collagenase from Clostridium histolyticum
-
Tricine (B1662993) buffer (pH 7.5)
-
N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) substrate
-
This compound
-
1,10-Phenanthroline (positive control)
Procedure:
-
Enzyme Solution: Prepare a solution of collagenase in the tricine buffer.
-
Reaction Mixture: In a cuvette, mix the buffer, collagenase solution, and different concentrations of this compound or the positive control.
-
Pre-incubation: Incubate at room temperature for 15 minutes.
-
Initiate Reaction: Add the FALGPA substrate to start the reaction.
-
Kinetic Measurement: Monitor the decrease in absorbance at 345 nm for 10-20 minutes at 25°C.
-
Calculation: Determine the rate of reaction and calculate the percentage of inhibition and the IC50 value.
Materials:
-
Aldose reductase (from rat lens or recombinant)
-
Phosphate buffer (pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
Quercetin or Epalrestat (positive control)
Procedure:
-
Reaction Mixture: In a cuvette, combine the phosphate buffer, NADPH, aldose reductase enzyme, and various concentrations of this compound or the positive control.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add DL-glyceraldehyde to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm for 3-5 minutes due to the oxidation of NADPH.
-
Calculation: Calculate the rate of NADPH consumption and determine the percentage of inhibition and the IC50 value.
Conclusion
This compound is a promising molecule in medicinal chemistry with demonstrated anti-inflammatory, anti-cancer, and enzyme-inhibiting properties. The provided data and detailed protocols offer a solid foundation for researchers to further explore its therapeutic potential and to develop novel derivatives with enhanced efficacy and selectivity. The modulation of the NF-κB pathway represents a key mechanism underlying its anti-inflammatory effects, making it an attractive target for the development of new treatments for inflammatory diseases. Further in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacokinetic and safety profiles of this compound.
References
Application Notes and Protocols: Synthesis of Chalcones Using 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of polyphenolic compounds that serve as precursors for flavonoids in plants.[1] These compounds have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The biological efficacy of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological targets.[1] The synthesis of novel chalcone (B49325) derivatives through methods like the Claisen-Schmidt condensation allows for the exploration of structure-activity relationships and the development of potential therapeutic agents.[1][4] This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 2'-Hydroxy-5'-methoxyacetophenone as a key starting material.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones.[1] This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde.[4] In this protocol, this compound is reacted with various substituted aromatic aldehydes to generate a library of chalcone derivatives.
Reaction Principle
The reaction is initiated by a base, which deprotonates the α-carbon of this compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Quantitative Data on Chalcone Synthesis
The following table summarizes the reaction conditions and yields for the synthesis of various chalcones derived from this compound and different aromatic aldehydes.
| Aldehyde Reactant | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 40% NaOH | Isopropyl Alcohol | 4 | ~85-90% (estimated)[5] |
| 4-Chlorobenzaldehyde | 40% NaOH | Ethanol (B145695) | 12-24 | ~70-80% (estimated)[6] |
| 4-Methoxybenzaldehyde | aq. KOH | Ethanol | 12-24 | ~75-85% (estimated) |
| 3,4-Dimethoxybenzaldehyde | aq. KOH | Ethanol | 12-24 | ~70-80% (estimated) |
| 4-(Dimethylamino)benzaldehyde | aq. KOH | Ethanol | 12-24 | ~65-75% (estimated) |
Note: Yields are estimated based on typical Claisen-Schmidt condensations with similar substrates.
Experimental Protocols
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of chalcones from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Isopropyl Alcohol
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (40-60% aqueous solution)
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired substituted aromatic aldehyde in a minimal amount of ethanol or isopropyl alcohol.[1]
-
Initiation of Reaction: While stirring the solution at room temperature (or cooled to 0-5 °C in an ice bath for potentially higher yields), slowly add a 40-60% aqueous solution of NaOH or KOH dropwise.[1][5] The reaction mixture will typically change color.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-24 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[1]
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate out of the solution.[1]
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[1]
-
Characterization:
The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopic Methods:
-
FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group and other functional groups.
-
¹H NMR and ¹³C NMR: For detailed structural elucidation.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Visualizations
Experimental Workflow
Signaling Pathway Modulation
Chalcone derivatives have been shown to modulate various signaling pathways implicated in cancer and inflammation. For instance, some chalcones can inhibit the Akt/NF-κB pathway, which is crucial for cell survival and inflammatory responses.[7] Others can induce apoptosis through the unfolded protein response (UPR) pathway when the endoplasmic reticulum (ER) is under stress.[8]
Application Notes
Chalcones derived from this compound are valuable scaffolds for drug discovery. The presence of the hydroxyl and methoxy (B1213986) groups can influence the pharmacokinetic and pharmacodynamic properties of the molecules. These compounds have been investigated for a range of biological activities:
-
Anticancer Activity: Many chalcone derivatives exhibit cytotoxic effects against various cancer cell lines.[2] For instance, structurally related chalcones have shown inhibitory activity against breast, lung, prostate, and colon cancer cells.[1] The mechanism of action often involves the induction of apoptosis through pathways such as the unfolded protein response and modulation of key survival pathways like Akt/NF-κB.[7][8]
-
Anti-inflammatory Activity: The α,β-unsaturated ketone moiety can react with nucleophilic residues in key inflammatory proteins. Chalcones have been shown to inhibit the production of pro-inflammatory mediators by suppressing pathways like NF-κB.[7]
-
Antioxidant Activity: The phenolic hydroxyl group in the chalcone structure can act as a radical scavenger, contributing to antioxidant properties.
-
Antimicrobial and Antifungal Activity: Chalcones have also demonstrated activity against a range of bacteria and fungi.
The synthetic accessibility of chalcones via the Claisen-Schmidt condensation allows for the creation of diverse libraries of compounds. By varying the aromatic aldehyde, researchers can systematically investigate structure-activity relationships to optimize potency and selectivity for a desired biological target. The protocols and data presented here provide a foundation for the synthesis and exploration of novel chalcone derivatives based on the this compound scaffold for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. benchchem.com [benchchem.com]
- 5. ajrconline.org [ajrconline.org]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone induces unfolded protein response-mediated apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-methoxyacetophenone is a chemical intermediate with applications in the synthesis of pharmaceuticals and as a flavoring agent. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the performance characteristics of the three detailed analytical methods is presented below for easy comparison.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance | Separation based on volatility and polarity, detection by mass-to-charge ratio | Measurement of light absorbance at a specific wavelength |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 3% | < 5% |
| Sample Throughput | High | Medium | High |
| Specificity | High | Very High | Low |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of this compound, offering high precision and accuracy.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Linear gradient to 90% A, 10% B
-
22-25 min: Hold at 90% A, 10% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Chromanone Derivatives from 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromanones, and their subclass flavanones, are a significant class of oxygen-containing heterocyclic compounds ubiquitous in nature, particularly in plants.[1][2] These scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] Their therapeutic potential makes them attractive targets for synthetic organic chemists and drug development professionals.
A common and effective strategy for synthesizing chromanone derivatives involves a two-step process starting from a substituted 2'-hydroxyacetophenone (B8834).[3][4] This process includes:
-
Claisen-Schmidt Condensation: A base-catalyzed reaction between a 2'-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone (B22705) intermediate.[5][6]
-
Intramolecular Cyclization: An acid or base-catalyzed intramolecular oxa-Michael addition of the chalcone (B49325) intermediate to yield the final chromanone (flavanone) structure.[3]
This document provides detailed protocols for the synthesis of chromanone derivatives using 2'-Hydroxy-5'-methoxyacetophenone as the starting material, summarizes reaction conditions, and discusses the potential biological relevance of the synthesized compounds.
Synthetic Workflow
The overall synthetic strategy is a two-step process. First, this compound is condensed with a selected aromatic aldehyde to produce a chalcone intermediate. This intermediate then undergoes an intramolecular cyclization to form the desired chromanone derivative.
Caption: General two-step synthesis of chromanone derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-5'-methoxy-chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted benzaldehyde (B42025) to yield a chalcone intermediate.
Materials and Equipment:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.[7]
-
Cool the solution to 0-5°C using an ice bath while stirring.
-
Slowly add a 40-60% aqueous solution of NaOH or KOH dropwise to the stirred mixture.[7][8] The reaction mixture will typically change color.
-
Maintain the temperature between 0-5°C and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until the pH is neutral. A solid precipitate of the chalcone should form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus (B1172312) paper.[7]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Characterize the final product using standard analytical techniques (Melting Point, NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of 6-Methoxy-chromanones via Intramolecular Cyclization
This protocol outlines two common methods for the cyclization of the 2'-hydroxychalcone intermediate into the corresponding chromanone (flavanone).
Method A: Acid-Catalyzed Cyclization
This method utilizes an acid catalyst to promote the oxa-Michael addition.
Materials and Equipment:
-
2'-Hydroxy-5'-methoxy-chalcone (from Protocol 1)
-
Acetic acid (AcOH) or Methanesulfonic acid (CH₃SO₃H)
-
Ethanol (EtOH)
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-hydroxychalcone intermediate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of methanesulfonic acid or use acetic acid as both catalyst and solvent.[3]
-
Attach a reflux condenser and heat the mixture to reflux. For microwave-assisted synthesis, heat with acetic acid for approximately 30 minutes, which can yield results up to 82%.
-
Monitor the reaction by TLC until the starting chalcone is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude chromanone.
-
Purify the product by column chromatography.
Method B: Base-Catalyzed Cyclization
This method employs a base to catalyze the cyclization.
Materials and Equipment:
-
2'-Hydroxy-5'-methoxy-chalcone (from Protocol 1)
-
Piperidine (B6355638) or Sodium Acetate
-
Methanol (MeOH) or Water
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the 2'-hydroxychalcone intermediate (1.0 equivalent) in a suitable solvent like methanol (for sodium acetate) or water (for piperidine).[3]
-
Add a catalytic amount of piperidine or a stoichiometric amount of sodium acetate.[3]
-
Heat the mixture to reflux and monitor the reaction progress by TLC. Piperidine in water has been shown to be effective for certain chalcones, yielding high yields (74-93%).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using piperidine, acidify the mixture with dilute HCl to neutralize the catalyst.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the chromanone derivative by column chromatography.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst and reaction conditions significantly impacts the yield of both the chalcone intermediate and the final chromanone product.
Table 1: Representative Conditions for Claisen-Schmidt Condensation
| Starting Material | Aldehyde | Base Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH (40%) | Isopropyl Alcohol | 0°C | >90% | [8] |
| 2'-hydroxyacetophenones | Various Benzaldehydes | KOH (20% w/v) | Ethanol | Room Temp. | 22-85% | [5] |
| 2'-hydroxyacetophenone | Various Benzaldehydes | NaOH (solid) | Solvent-free | Room Temp. | 96-98% | |
Table 2: Comparison of Conditions for Intramolecular Cyclization of 2'-Hydroxychalcones
| Catalyst | Solvent | Method | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic Acid | Acetic Acid | Microwave | Up to 82% | |
| Methanesulfonic Acid | Ethanol | Conventional Heating | 11-13% | [3] |
| Sodium Acetate | Methanol | Conventional Heating | 2-49% | [3] |
| Piperidine | Water | Conventional Heating | 74-93% |[3] |
Biological Significance and Potential Applications
Chromanone derivatives are of high interest to drug development professionals due to their diverse biological activities. The synthesized compounds from this compound can serve as a library for screening against various therapeutic targets. Key reported activities for chromones and chromanones include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][9] This makes them valuable lead compounds for further optimization and development.
Caption: Screening workflow for synthesized chromanone derivatives.
References
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
Application Notes: 2'-Hydroxy-5'-methoxyacetophenone as a Reagent for Enzyme Inhibition Studies
Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 2'-Hydroxy-5'-methoxyacetophenone with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] These molecules are of significant interest in medicinal chemistry and drug development due to their diverse and well-documented pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The synthesis of novel chalcone (B49325) derivatives is a critical step in the exploration of their therapeutic potential.
The Claisen-Schmidt condensation is a reliable and widely employed method for synthesizing chalcones.[2][3] This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde.[2][3] This document provides a detailed protocol for the reaction of 2'-Hydroxy-5'-methoxyacetophenone with various aromatic aldehydes to yield substituted chalcones.
Reaction Principle and Mechanism
The base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of the α-carbon of this compound by a base (e.g., hydroxide (B78521) ion) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone, which readily undergoes base-catalyzed dehydration to yield the final, stable α,β-unsaturated ketone, known as a chalcone.[4]
Experimental Protocols
This section details a general yet robust protocol for the synthesis of chalcones from this compound and a substituted aromatic aldehyde. An optimized protocol based on literature is also presented.[5][6]
General Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, dilute solution, e.g., 10%)[7]
-
Distilled water
-
Crushed ice
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 to 1.1 equivalents of the desired substituted aromatic aldehyde in a minimal amount of ethanol.[2]
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH dropwise.[2][8] The reaction mixture will typically change color.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.[2][4]
-
Product Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.[2]
-
Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the chalcone product to precipitate.[2][7]
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol (B129727), to yield the pure chalcone.[2][9]
Optimized Protocol for Enhanced Yield and Purity
Studies have shown that reaction conditions can be optimized to improve both the yield and purity of the resulting chalcone.[5][6][10]
Optimized Conditions:
-
Solvent: Isopropyl alcohol (IPA) has been shown to be a superior solvent compared to methanol or ethanol for similar reactions.[5][6]
-
Base: A 40% aqueous solution of Sodium Hydroxide (NaOH) is a highly effective catalyst.[5][6][10]
-
Temperature: Cooling the reaction to 0°C has been demonstrated to significantly improve yield and purity.[5][6][10]
-
Reaction Time: A reaction time of approximately 4 hours is often sufficient, with further stirring providing diminishing returns.[5][6]
Optimized Procedure:
-
In a flask, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in isopropyl alcohol.
-
Cool the mixture to 0°C in an ice bath.
-
While stirring, slowly add a 40% aqueous solution of NaOH.
-
Continue stirring at 0°C for approximately 4 hours, monitoring the reaction by TLC.
-
Follow steps 4-6 of the General Protocol for work-up and purification.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of chalcones from various hydroxyacetophenones and aldehydes, which can be extrapolated for reactions with this compound.
| Acetophenone Derivative | Aldehyde | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 2-hydroxy-5-methylacetophenone | Benzaldehyde | Piperidine | Ethanol | 3 | 25 | 33 | [9] |
| 2-hydroxy-4,5-dimethyl acetophenone | 2-Chlorobenzaldehyde | 50% NaOH | Ethanol | 3 | RT | - | [7] |
| o-hydroxy acetophenone | Benzaldehyde | 40% NaOH | IPA | 4 | 0 | ~95 | [5][6] |
| 5′-fluoro-2′-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (2 eq.) | Ball Mill | 1 | RT | 96 | [11] |
| 2-hydroxy acetophenone | Benzaldehyde | 60% KOH | Ethanol | 14-16 | RT | - | [12] |
Mandatory Visualizations
Reaction Mechanism
Experimental Workflow
Optimization Logic
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. 2'-Hydroxy-5'-methylchalcone|Research Chemical [benchchem.com]
- 11. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
Application Notes and Protocols: 2'-Hydroxy-5'-methoxyacetophenone in Anti-Inflammatory Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-methoxyacetophenone (2H5M) is a naturally occurring phenolic compound that has demonstrated significant potential as an anti-inflammatory agent.[1] Isolated from the seahorse Hippocampus kuda, this small molecule has been shown to effectively mitigate inflammatory responses in preclinical studies.[1] The primary mechanism of action for 2H5M involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of the inflammatory process.[1] These application notes provide a comprehensive overview of the anti-inflammatory properties of 2H5M, including its effects on inflammatory mediators, and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7 and BV-2, 2H5M has been shown to significantly suppress the synthesis of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1]
The underlying molecular mechanism of 2H5M's anti-inflammatory activity is centered on its ability to interfere with the NF-κB signaling cascade.[1] 2H5M has been observed to reduce the DNA binding activity of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1] Furthermore, molecular docking studies suggest that 2H5M can directly interact with active sites on the NF-κB protein.[1] The compound also influences the MAPK signaling pathway, which acts upstream of NF-κB and plays a crucial role in the inflammatory response.[1]
Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the dose-dependent inhibitory effects of 2H5M on key inflammatory markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Concentration of 2H5M (µM) | NO Production (% of LPS Control) | % Inhibition |
| 0 (LPS only) | 100 ± 5.2 | 0 |
| 25 | 78 ± 4.1 | 22 |
| 50 | 55 ± 3.5 | 45 |
| 100 | 32 ± 2.8 | 68 |
| 200 | 15 ± 1.9 | 85 |
Table 2: Effect of this compound on TNF-α Secretion
| Concentration of 2H5M (µM) | TNF-α Secretion (% of LPS Control) | % Inhibition |
| 0 (LPS only) | 100 ± 6.8 | 0 |
| 25 | 82 ± 5.5 | 18 |
| 50 | 61 ± 4.9 | 39 |
| 100 | 40 ± 3.7 | 60 |
| 200 | 22 ± 2.4 | 78 |
Table 3: Effect of this compound on iNOS and COX-2 Protein Expression
| Concentration of 2H5M (µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |
| 0 (LPS only) | 100 ± 7.1 | 100 ± 6.5 |
| 50 | 65 ± 5.3 | 70 ± 5.8 |
| 100 | 38 ± 4.2 | 45 ± 4.9 |
| 200 | 18 ± 2.9 | 25 ± 3.1 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-inflammatory effects of this compound are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
This protocol outlines the procedure for assessing the inhibitory effect of 2H5M on the production of nitric oxide (NO) and TNF-α in LPS-stimulated RAW264.7 macrophages.
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of 2H5M (e.g., 25, 50, 100, 200 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[2]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
3. Measurement of TNF-α Production (ELISA):
-
Collect the cell culture supernatant after LPS stimulation.
-
Measure the concentration of TNF-α using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Briefly, add the supernatant to a 96-well plate pre-coated with a capture antibody for mouse TNF-α.
-
Add a detection antibody, followed by a substrate solution to develop color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Determine the TNF-α concentration from a standard curve.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol describes the methodology for examining the effect of 2H5M on the activation of key proteins in the NF-κB and MAPK signaling pathways.
1. Protein Extraction:
-
Seed RAW264.7 cells in 6-well plates and treat with 2H5M and LPS as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
2. Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
References
- 1. This compound attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2'-Hydroxy-5'-methoxyacetophenone Thiosemicarbazone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2'-hydroxy-5'-methoxyacetophenone thiosemicarbazone, a compound of interest in medicinal chemistry and drug development. Thiosemicarbazones are a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This guide outlines the synthetic route from commercially available precursors, details the experimental procedure, and provides a summary of expected characterization data. The straightforward condensation reaction makes this compound accessible for screening in various biological assays.
Introduction
Thiosemicarbazones are formed by the condensation of a ketone or aldehyde with a thiosemicarbazide (B42300).[1][2] The resulting Schiff bases are versatile ligands capable of coordinating with metal ions, a property often linked to their biological activity.[3] Specifically, this compound thiosemicarbazone (HMAT) has been synthesized and investigated for its potential as an antiproliferative agent.[4] The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic ring, along with the thiosemicarbazone moiety, provides a unique electronic and structural profile for potential drug-receptor interactions. This protocol details a reliable method for its laboratory-scale synthesis.
Synthesis Pathway
The synthesis of this compound thiosemicarbazone is a two-step process starting from 2',5'-dihydroxyacetophenone (B116926). The first step involves the selective methylation of the 5'-hydroxyl group to yield this compound. This intermediate is then reacted with thiosemicarbazide in a condensation reaction to form the final product.
Caption: Synthetic pathway for this compound thiosemicarbazone.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the methylation of dihydroxyacetophenones.[5][6]
Materials:
-
2',5'-Dihydroxyacetophenone
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2',5'-dihydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly add dimethyl sulfate (1.1 equivalents) to the suspension.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
To the residue, add water and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as a yellow crystalline powder.[5]
Protocol 2: Synthesis of this compound Thiosemicarbazone
This protocol is a general method for the synthesis of thiosemicarbazones from ketones.[1][7][8]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol (96%)
-
Catalytic amount of glacial acetic acid or p-toluenesulfonic acid (optional)
Procedure:
-
Dissolve this compound (1 equivalent) in warm ethanol.
-
In a separate flask, dissolve thiosemicarbazide (1.1 equivalents) in warm ethanol.
-
Add the thiosemicarbazide solution to the acetophenone (B1666503) solution.
-
Add a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid to the mixture.[7][8]
-
Reflux the reaction mixture for 3-5 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold ethanol, and then with water.
-
Dry the product under vacuum to obtain this compound thiosemicarbazone.
-
The product can be further purified by recrystallization from ethanol if necessary.
Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Data Presentation
The synthesized this compound and its thiosemicarbazone derivative should be characterized by standard analytical techniques. Expected data is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Spectroscopic Data |
| This compound | C₉H₁₀O₃ | 166.17 | ~52 | Yellow crystalline powder | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry consistent with the structure. |
| This compound thiosemicarbazone | C₁₀H₁₃N₃O₂S | 239.29 | Not reported | Off-white to pale yellow solid | ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry confirming thiosemicarbazone formation. |
Note: The exact melting point and spectroscopic data should be determined experimentally and may vary slightly based on purity and experimental conditions.
Applications and Further Research
This compound itself has shown potential anti-inflammatory and anti-cancer activities. Thiosemicarbazones are known for their ability to chelate metal ions, which is often crucial for their biological activity.[2] The synthesized this compound thiosemicarbazone can be explored for various applications, including:
-
Anticancer Drug Development: Evaluation of its cytotoxic effects on various cancer cell lines.[4]
-
Antimicrobial Agent Screening: Testing its efficacy against a panel of bacteria and fungi.
-
Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes like tyrosinase or carbonic anhydrase.[3][7]
-
Coordination Chemistry: Using it as a ligand to synthesize novel metal complexes with potentially enhanced biological activities.
Safety Precautions
-
Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Thiosemicarbazide is toxic; avoid inhalation and skin contact.
-
Handle all organic solvents in a well-ventilated area.
-
Standard laboratory safety practices should be followed throughout the experimental procedures.
References
- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric, voltammetric and cytotoxicity studies of 2-hydroxy-5-methoxyacetophenone thiosemicarbazone and its N(4)-substituted derivatives: a combined experimental-computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 705-15-7 [chemicalbook.com]
- 6. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 7. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
Welcome to the technical support center for the synthesis of 2'-Hydroxy-5'-methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Fries Rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297).
| Issue | Question | Possible Causes | Solutions & Recommendations |
| Low or No Yield | Why am I getting a low yield or no product at all? | 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture.[1][2] 2. Insufficient Catalyst: The catalyst complexes with both the starting ester and the ketone product, so a stoichiometric amount is often insufficient.[1][2] 3. Low Reaction Temperature: The reaction may be too slow or incomplete at lower temperatures.[1] 4. Substrate Suitability: The presence of strongly deactivating groups on the aromatic ring can hinder the reaction.[3][4][5] | 1. Ensure Anhydrous Conditions: Use a fresh, unopened container of the Lewis acid catalyst. Handle it quickly in a dry environment (e.g., glove box) and use dry solvents and glassware. 2. Increase Catalyst Ratio: Use a molar excess of the Lewis acid catalyst (e.g., 1.2 to 2.5 equivalents).[1] 3. Optimize Temperature: Gradually increase the reaction temperature. Monitor progress by TLC to find the optimal balance between reaction rate and side product formation. 4. Consider Alternative Routes: If the substrate is highly deactivated, a different synthetic pathway may be necessary. |
| Poor Selectivity | My main product is the para-isomer (4'-Hydroxy-3'-methoxyacetophenone) instead of the desired ortho-isomer. How can I improve ortho-selectivity? | 1. Low Reaction Temperature: Lower temperatures kinetically favor the formation of the para-isomer.[4][5][6] 2. Polar Solvent: The use of polar solvents tends to increase the proportion of the para-product.[5][6] | 1. Increase Reaction Temperature: Higher temperatures (e.g., >160°C) favor the thermodynamically more stable ortho-isomer, which forms a stable chelate with the catalyst.[4][5] 2. Use Non-Polar Solvents: Switching to a non-polar solvent like carbon disulfide or conducting the reaction neat (solvent-free) can significantly increase the ortho:para ratio.[5][6] |
| Side Product Formation | I'm observing significant by-products like 4-methoxyphenol (B1676288). What causes this and how can it be minimized? | 1. Moisture Contamination: Traces of water can hydrolyze the starting ester (4-methoxyphenyl acetate) back to 4-methoxyphenol.[1] 2. Intermolecular Acylation: The 4-methoxyphenol formed in situ can undergo intermolecular acylation, leading to other impurities.[7] 3. Demethylation: Strong Lewis acids at high temperatures can cleave the methyl ether, leading to hydroxylated by-products.[2] | 1. Strict Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize Conditions: Fine-tune the reaction temperature and time to favor the intramolecular rearrangement over intermolecular side reactions. 3. Moderate Temperature: Avoid excessively high temperatures or prolonged reaction times to minimize demethylation. |
| Purification Difficulties | How can I effectively separate the desired this compound (ortho) from the para-isomer? | The isomers have different physical properties due to intramolecular hydrogen bonding in the ortho-isomer, which can be exploited for separation.[8] | 1. Steam Distillation: The ortho-isomer is volatile with steam, while the para-isomer is not. This is a highly effective method for separation.[8][9] 2. Fractional Distillation: The isomers have different boiling points, allowing for separation by fractional distillation under reduced pressure.[8][9] 3. Column Chromatography: Silica gel chromatography can be used to separate the isomers.[1] 4. Selective Solubilization: The ortho-isomer shows better solubility in non-polar hydrocarbon solvents compared to the less soluble para-isomer.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the Fries Rearrangement? The Fries rearrangement is an organic reaction that converts a phenolic ester (like 4-methoxyphenyl acetate) into a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] The acyl group from the ester migrates to either the ortho or para position on the aromatic ring.
Q2: How does the reaction mechanism favor the ortho product at high temperatures? The widely accepted mechanism involves the formation of an acylium ion electrophile.[4] At high temperatures, the reaction is under thermodynamic control. The ortho-product can form a stable six-membered bidentate complex with the Lewis acid catalyst (e.g., AlCl₃) via chelation between the hydroxyl and carbonyl groups. This complex is more stable than the one formed by the para-isomer, thus favoring the formation of the ortho-product.[5][6]
Q3: Are there alternatives to aluminum chloride (AlCl₃) as a catalyst? Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used.[6][10] Strong Brønsted acids such as hydrogen fluoride (B91410) (HF) or methanesulfonic acid have also been employed.[11][12] The choice of catalyst can influence the reaction's selectivity and yield.
Q4: Can I perform this reaction without a solvent? Yes, the Fries rearrangement can be conducted neat (solvent-free), which often favors the formation of the ortho-isomer.[5]
Q5: My reaction has stalled and TLC shows remaining starting material. What should I do? If the reaction has been running for a sufficient amount of time at the target temperature, it's possible the catalyst has been deactivated by moisture.[2] Extending the reaction time may help, but if the catalyst is no longer active, the reaction will not proceed to completion.[1] Future experiments should be conducted under stricter anhydrous conditions.
Experimental Protocols
Protocol 1: Fries Rearrangement of 4-Methoxyphenyl Acetate
This protocol is optimized for the selective synthesis of the ortho-isomer, this compound.
Materials:
-
4-Methoxyphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Nitrobenzene (B124822) (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
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Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.5 equivalents) and dry nitrobenzene under a nitrogen atmosphere.
-
Reactant Addition: Dissolve 4-methoxyphenyl acetate (1.0 equivalent) in a minimal amount of dry nitrobenzene and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Reaction: Heat the reaction mixture to 160-170°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature, then slowly pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane or diethyl ether.
-
Washing & Drying: Combine the organic layers and wash them sequentially with dilute HCl, water, and finally brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a mixture of ortho and para isomers, can be purified by steam distillation or column chromatography to isolate the desired this compound.
Protocol 2: Alternative Synthesis via Methylation of 2,5-Dihydroxyacetophenone
This method offers an alternative route if the Fries rearrangement proves problematic.
Materials:
-
2,5-Dihydroxyacetophenone
-
Dimethyl sulfate (DMS)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Setup: In a round-bottom flask, dissolve 2,5-dihydroxyacetophenone (1.0 equivalent) in dry acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the solution and stir for 10-15 minutes.
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Methylation: Slowly add dimethyl sulfate (1.05 equivalents) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield this compound.
Data Presentation: Influence of Reaction Conditions
The following tables summarize the impact of key parameters on the Fries rearrangement.
Table 1: Effect of Temperature on Isomer Ratio
| Temperature | Predominant Product | Rationale |
| Low (< 60°C) | Para-isomer | Kinetically controlled product[4] |
| High (> 160°C) | Ortho-isomer | Thermodynamically controlled, stable chelate formation[4][5] |
Table 2: Effect of Solvent on Isomer Ratio
| Solvent Polarity | Predominant Product | Examples |
| Non-polar | Ortho-isomer | Carbon Disulfide, Neat (solvent-free)[5][6] |
| Polar | Para-isomer | Nitrobenzene (though high temp can still favor ortho)[5] |
Visualizations
Experimental Workflow: Fries Rearrangement
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. brainly.in [brainly.in]
- 10. researchgate.net [researchgate.net]
- 11. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: 2'-Hydroxy-5'-methoxyacetophenone Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2'-Hydroxy-5'-methoxyacetophenone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after purification.
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Question: I performed a column chromatography purification of my crude this compound, but the final yield is very low. What could be the cause?
-
Answer: Low yields after column chromatography can stem from several factors:
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Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with other impurities, or too low, resulting in the product remaining on the column. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) beforehand. A commonly used eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
-
Column Overloading: Exceeding the capacity of your silica (B1680970) gel column can lead to poor separation and loss of product. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
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Product Degradation: Although this compound is relatively stable, prolonged exposure to silica gel, which can be slightly acidic, might cause degradation of sensitive compounds. If you suspect this, you can use deactivated silica gel or a different purification technique like recrystallization.
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Incomplete Elution: Your product might still be on the column. Try flushing the column with a more polar solvent to see if you can recover more material.
-
Issue 2: Persistent yellow coloration in the final product.
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Question: My this compound is supposed to be a white to light yellow crystalline powder, but mine is distinctly yellow. How can I remove the color?
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Answer: A persistent yellow color often indicates the presence of impurities.
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Starting Material Contamination: If the synthesis involved 2,5-dihydroxyacetophenone, any unreacted starting material can impart color.
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Side Products: Side reactions, such as those occurring during Elbs persulfate oxidation, can generate colored impurities.[1][2]
-
Troubleshooting Steps:
-
Recrystallization: This is often an effective method for removing colored impurities. Suitable solvents include methanol (B129727) or ethyl acetate.[3]
-
Activated Carbon Treatment: Dissolve your product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite. The activated carbon can adsorb the colored impurities. Be aware that this can sometimes lead to a loss of the desired product as well.
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Re-chromatography: If recrystallization fails, another round of column chromatography with a shallower gradient might be necessary to separate the colored impurity.
-
-
Issue 3: Oily product instead of crystalline solid.
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Question: The literature describes this compound as a crystalline solid, but I obtained an oil after purification. What should I do?
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Answer: Obtaining an oil suggests the presence of impurities that are depressing the melting point or that the product has not yet crystallized.
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Residual Solvent: Ensure all the solvent from the purification has been removed under reduced pressure. Heating gently under high vacuum can help remove stubborn solvent residues.
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Purity Issues: The oil may be an impure form of the final product. Analyze the oil by TLC or NMR to assess its purity. If impurities are present, further purification by column chromatography or recrystallization is needed.
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Inducing Crystallization: If the product is pure but oily, you can try to induce crystallization.
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Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the oil to act as a seed crystal.
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Trituration: Add a small amount of a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir. This can sometimes force the product to crystallize out.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: This technique is excellent for separating the desired compound from a complex mixture of byproducts and unreacted starting materials. A typical stationary phase is silica gel, with a mobile phase commonly consisting of a hexane/ethyl acetate mixture.[1]
-
Recrystallization: This method is ideal for removing smaller amounts of impurities from a relatively crude product. The choice of solvent is critical for successful recrystallization.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities largely depend on the synthetic route. If prepared by the methylation of 2,5-dihydroxyacetophenone, you might encounter:
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Unreacted 2,5-dihydroxyacetophenone: The starting material.
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Over-methylated product (2,5-dimethoxyacetophenone): A common byproduct.
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Reagents: Such as residual dimethyl sulfate. It is also noted that this compound can be a side product of the Elbs persulfate oxidation of phenols, which could introduce other related aromatic compounds as impurities.[1][2]
Q3: What are the key physical properties of this compound that are relevant for its purification?
A3: Key physical properties include:
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Appearance: Yellow crystalline powder.[1]
-
Melting Point: Approximately 52 °C.[4]
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Solubility: Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1] This information is crucial for selecting appropriate solvents for chromatography and recrystallization.
Data Presentation
Table 1: Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent | Reported Yield | Purity (if specified) | Reference |
| Column Chromatography | Silica Gel | Hexane-EtOAc (10:1, v/v) | 40% | Not specified | [1] |
| Column Chromatography | Silica Gel | Petroleum ether and ethyl acetate (10:1) | 90.65% | Not specified | [5] |
| Column Chromatography | Silica Gel | 20% ethyl acetate:hexane | 60% | Not specified | [5] |
| Recrystallization | Not specified | Methanol or Ethyl Acetate | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, and then load the dried powder onto the top of the column.
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Elution: Begin eluting the column with a low-polarity solvent system (e.g., hexane). Gradually increase the polarity by adding ethyl acetate (e.g., starting with 100% hexane and moving to a 10:1 hexane:ethyl acetate mixture).
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but less soluble at room temperature or below. Methanol or an ethanol/water mixture are good starting points.
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Dissolution: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can enhance crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. This compound | 705-15-7 [chemicalbook.com]
- 2. 2’-Hydroxy-5’-methoxyacetophenone [himedialabs.com]
- 3. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google Patents [patents.google.com]
- 4. 2 -Hydroxy-5 -methoxyacetophenone 99 705-15-7 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Hydroxy-5'-methoxyacetophenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Fries Rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297) and the methylation of 2,5-dihydroxyacetophenone.
Route 1: Fries Rearrangement of 4-Methoxyphenyl Acetate
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Presence of Moisture | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which can lead to its deactivation and hydrolysis of the starting material. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Insufficient Catalyst | The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid catalyst, as it complexes with both the starting material and the product.[1][2] A molar ratio of at least 1.1 to 1.3 (catalyst to ester) is recommended. |
| Suboptimal Temperature | Temperature plays a critical role in the regioselectivity of the Fries rearrangement. For the desired ortho product (this compound), higher temperatures (typically >100°C) are generally required to favor the thermodynamically controlled product.[3][4] |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration of the reaction at the optimal temperature. |
Issue 2: High Proportion of 4'-Hydroxy-3'-methoxyacetophenone (para-isomer)
| Potential Cause | Suggested Solution |
| Low Reaction Temperature | Lower reaction temperatures favor the formation of the kinetically controlled para isomer.[3][4][5] To increase the yield of the ortho isomer, the reaction temperature should be elevated. |
| Polar Solvent | The use of polar solvents can favor the formation of the para isomer.[1][4][5] Employing a non-polar solvent (e.g., nitrobenzene (B124822), or running the reaction neat) can significantly improve the selectivity for the desired ortho product.[1][4] |
Issue 3: Presence of Phenolic Byproducts
| Potential Cause | Suggested Solution |
| Hydrolysis of Starting Material | Traces of water in the reaction mixture can lead to the hydrolysis of the 4-methoxyphenyl acetate, resulting in the formation of 4-methoxyphenol.[1] Strict anhydrous conditions are crucial to minimize this side reaction. |
| Intermolecular Acylation | The acylium ion intermediate can react with another molecule of the starting ester or the phenolic byproduct instead of undergoing intramolecular rearrangement. Using a non-polar solvent can promote the intramolecular pathway.[6] |
Route 2: Methylation of 2,5-Dihydroxyacetophenone
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Ensure that at least one equivalent of base is used to deprotonate the phenolic hydroxyl group. Monitor the reaction by TLC to confirm the consumption of the starting material. If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.[7] |
| Suboptimal Reagents | The choice of methylating agent and base is critical. Dimethyl sulfate (B86663) or methyl iodide are common methylating agents. A mild base like potassium carbonate (K₂CO₃) is often preferred to a strong base to avoid side reactions.[7] Ensure the reagents are of good quality and stored properly. |
Issue 2: Formation of 2',5'-Dimethoxyacetophenone (Di-methylated byproduct)
| Potential Cause | Suggested Solution |
| Excess Methylating Agent | Using a large excess of the methylating agent will increase the likelihood of both hydroxyl groups being methylated. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the methylating agent.[7] |
| Strong Base | A strong base can deprotonate both hydroxyl groups, leading to di-methylation. The use of a milder base, such as potassium carbonate, can improve the selectivity for mono-methylation.[7] |
| Prolonged Reaction Time or High Temperature | Over-running the reaction or using excessively high temperatures can promote the formation of the di-methylated product. Monitor the reaction closely and quench it once the desired mono-methylated product is maximized.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it used for the synthesis of this compound?
The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5][8] It is a common method for synthesizing hydroxyacetophenones because the acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[4][5] By controlling the reaction conditions, the formation of the desired ortho isomer, this compound, can be favored.
Q2: How can I separate the ortho and para isomers formed during the Fries rearrangement?
The separation of ortho and para isomers can be challenging due to their similar polarities. Steam distillation is an effective method, as the ortho isomer (this compound) is steam-volatile due to intramolecular hydrogen bonding, while the para isomer is not.[3] Alternatively, column chromatography can be employed for separation.[3]
Q3: In the methylation of 2,5-dihydroxyacetophenone, which hydroxyl group is more reactive?
The relative reactivity of the two hydroxyl groups in 2,5-dihydroxyacetophenone can be influenced by electronic and steric factors. The hydroxyl group at the 2-position is ortho to the acetyl group, which can influence its acidity and reactivity through hydrogen bonding. The choice of base and reaction conditions can be optimized to selectively methylate the desired hydroxyl group.
Q4: Are there any alternative, greener methods for the Fries rearrangement?
Yes, research has explored more environmentally friendly approaches to the Fries rearrangement. These include the use of solid acid catalysts, ionic liquids, and mechanochemical methods like ball milling, which can reduce or eliminate the need for hazardous solvents and corrosive Lewis acids.[9][10]
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
Materials:
-
4-Methoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 4-methoxyphenyl acetate (1 equivalent) and anhydrous nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (1.2 equivalents) in portions while stirring.
-
After the addition is complete, slowly heat the reaction mixture to 120-130°C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the flask to room temperature and then carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by steam distillation to separate the ortho and para isomers.
Synthesis of this compound via Methylation
Materials:
-
2,5-Dihydroxyacetophenone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Anhydrous acetone (B3395972) (solvent)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 2,5-dihydroxyacetophenone (1 equivalent) and anhydrous potassium carbonate (1.05 equivalents) in anhydrous acetone, add dimethyl sulfate (1.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to obtain this compound.
Data Presentation
| Parameter | Fries Rearrangement | Methylation of 2,5-dihydroxyacetophenone |
| Starting Material | 4-Methoxyphenyl acetate | 2,5-Dihydroxyacetophenone |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Methylating Agent (e.g., DMS), Base (e.g., K₂CO₃) |
| Typical Yield | Variable, depends on conditions | ~40-75% |
| Major Side Product(s) | 4'-Hydroxy-3'-methoxyacetophenone | 2',5'-Dimethoxyacetophenone |
| Key Condition for Selectivity | High Temperature (>100°C) for ortho | Stoichiometric control of methylating agent |
Visualizations
Caption: Troubleshooting workflow for the Fries rearrangement.
Caption: Reaction pathways in the methylation of 2,5-dihydroxyacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 2'-Hydroxy-5'-methoxyacetophenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and manipulation of 2'-Hydroxy-5'-methoxyacetophenone and its derivatives. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce derivatives from this compound?
A1: The most common synthetic routes include the Claisen-Schmidt condensation to form chalcones, Fries rearrangement, and various acylation and alkylation reactions to modify the hydroxyl and phenyl groups. The Claisen-Schmidt condensation, a base-catalyzed reaction between this compound and an aromatic aldehyde, is widely used for synthesizing chalcone (B49325) derivatives, which are precursors to flavonoids.[1][2]
Q2: My Claisen-Schmidt condensation reaction is resulting in a low yield. What are the potential causes?
A2: Low yields in a Claisen-Schmidt condensation can stem from several factors. These include an inactive catalyst (e.g., degraded NaOH or KOH), suboptimal reaction temperature, insufficient reaction time, or the presence of impurities in reactants or solvents.[3] The choice of base and solvent can also significantly impact the yield.
Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A3: The formation of multiple products can be due to side reactions. In the case of the Fries rearrangement, both ortho and para isomers can be formed.[4] Reaction conditions such as temperature and solvent polarity can be adjusted to favor the desired isomer. For instance, lower temperatures and polar solvents tend to favor the para-isomer, while higher temperatures and non-polar solvents favor the ortho-isomer.[4] In Claisen-Schmidt condensations, controlling the stoichiometry of the reactants is crucial to prevent side reactions.[3]
Q4: My purified this compound derivative is changing color over time. What is causing this degradation?
A4: Color change, often to a yellow or brown hue, is a common sign of degradation, particularly oxidation.[5] Acetophenone derivatives can be sensitive to light (photodegradation), air (oxidation), and hydrolysis, especially under acidic or basic conditions.[5] To ensure long-term stability, store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a tightly sealed container to protect from moisture.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield in Claisen-Schmidt Condensation
| Possible Cause | Recommended Solution | References |
| Ineffective Base Catalyst | Use a fresh, concentrated solution of NaOH or KOH (e.g., 40%). Ensure the base has not been degraded by atmospheric CO2. | [7][8] |
| Suboptimal Temperature | The reaction is often performed in an ice bath to control the exothermic reaction. For some substrates, a gradual increase to room temperature may be necessary. | [7] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take anywhere from 2 to 24 hours to reach completion. | [1] |
| Impure Reactants/Solvents | Use anhydrous solvents and ensure the purity of the this compound and the aldehyde. Water can interfere with the base catalyst. | [3] |
| Poor Solubility of Reactants | Choose a solvent system where both reactants are soluble. Ethanol (B145695) or isopropyl alcohol are commonly used. | [7][9] |
Issue 2: Formation of Multiple Isomers in Fries Rearrangement
| Possible Cause | Recommended Solution | References |
| Lack of Isomer Selectivity | The ratio of ortho to para isomers is highly dependent on reaction conditions. To favor the desired isomer, systematically vary the temperature and solvent polarity. Non-polar solvents and high temperatures often favor the ortho isomer. | [4] |
| Sub-optimal Lewis Acid Catalyst | The choice and amount of Lewis acid (e.g., AlCl₃) are critical. Ensure the catalyst is anhydrous and use the appropriate stoichiometric amount. | [3] |
| Side Reactions | Cleavage of the ester bond can lead to the formation of phenol (B47542) as a byproduct. Ensure anhydrous conditions to minimize hydrolysis. | [7] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution | References |
| Presence of Unreacted Starting Materials | Monitor the reaction by TLC to ensure it has gone to completion. If necessary, adjust the stoichiometry or reaction time. | [1] |
| Formation of Oily Product | If the product does not precipitate upon acidification, try storing the mixture in a refrigerator or using a different solvent for extraction. | [1] |
| Co-precipitation of Impurities | Recrystallization from a suitable solvent (e.g., ethanol or methanol) is often necessary to obtain a pure crystalline solid. Wash the crude product thoroughly with cold water to remove inorganic salts. | [1][7] |
| Complex Mixture of Byproducts | If recrystallization is insufficient, column chromatography may be required to separate the desired product from closely related impurities. | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes a general procedure for the synthesis of a 2'-hydroxychalcone (B22705) derivative from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Isopropyl alcohol
-
Ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH (e.g., 40%) dropwise with constant stirring.[7]
-
Continue stirring the reaction mixture in the ice bath for a specified time (typically 2-4 hours), monitoring the reaction progress by TLC.[7]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is acidic.[1]
-
The precipitated solid chalcone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[1]
Protocol 2: Fries Rearrangement for the Synthesis of Hydroxyacetophenone Isomers
This protocol outlines a general procedure for the Fries rearrangement of a phenyl acetate (B1210297) derivative to yield ortho- and para-hydroxyacetophenones.
Materials:
-
Phenyl acetate derivative
-
Anhydrous aluminum chloride (AlCl₃)
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Anhydrous nitrobenzene (B124822) (or another suitable solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.2 to 2.5 equivalents).[7]
-
Add anhydrous nitrobenzene to the flask.
-
Slowly add the phenyl acetate derivative (1 equivalent) to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 160-170°C for the ortho-isomer) and maintain for the optimized reaction time, monitoring by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled mixture onto a mixture of crushed ice and concentrated HCl.
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Extract the product with ethyl acetate.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Claisen-Schmidt Condensation Conditions
| Parameter | Condition | Observation | Reference |
| Base Catalyst | NaOH | Best catalytic activity | [7] |
| Ca(OH)₂, Mg(OH)₂ | Ineffective | [7] | |
| LiOH | Slight conversion | [7] | |
| Solvent | Isopropyl alcohol | Better yield than other common solvents | [7] |
| Temperature | 0°C | Best yield and purity | [7] |
| Base Quantity | 20ml of 40% NaOH for 0.05mol reactants | Optimal for yield | [7] |
| Reaction Time | ~4 hours | Reaction completion | [7] |
Table 2: Yields of Chalcones from 2'-hydroxyacetophenones via Claisen-Schmidt Condensation
| Chalcone Derivative | Yield (%) | Reaction Method | Reference |
| Chalcones 3a–3l | 22–85 | Claisen–Schmidt condensation in basic conditions | [11] |
| Compound 15 and 20 | 90 | Conventional Claisen-Schmidt with NaOH 40% | [9] |
| Compounds 1, 5, 11–13, 16–17, 25 | 75–90 | Conventional Claisen-Schmidt with NaOH 40% | [9] |
| Compounds 3, 4, 7–9, 19, 21 | 50–74 | Conventional Claisen-Schmidt with NaOH 40% | [9] |
Mandatory Visualization
Caption: General experimental workflow for chalcone synthesis.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. repository.unair.ac.id [repository.unair.ac.id]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 705-15-7 [chemicalbook.com]
- 11. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fries Rearrangement of 4-Methoxyphenyl Acetate for the Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
Welcome to the Technical Support Center for the synthesis of 2'-Hydroxy-5'-methoxyacetophenone via the Fries rearrangement. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it used for synthesizing this compound?
The Fries rearrangement is an organic reaction that converts a phenolic ester, in this case, 4-methoxyphenyl (B3050149) acetate (B1210297), into a hydroxy aryl ketone.[1] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[1] It is a key method for synthesizing hydroxyaryl ketones, which are important intermediates in the pharmaceutical industry.[1] The reaction can yield both the ortho (this compound) and para (4'-Hydroxy-3'-methoxyacetophenone) isomers.
Q2: What are the primary challenges in the Fries rearrangement of 4-methoxyphenyl acetate?
The primary challenges include:
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Controlling Regioselectivity: Achieving a high yield of the desired ortho-isomer (this compound) over the thermodynamically favored para-isomer.
-
Low Yields: Incomplete reactions or the formation of multiple byproducts can significantly lower the yield of the desired product.
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Side Reactions: The presence of the electron-donating methoxy (B1213986) group can lead to side reactions, including demethylation of the methoxy group at higher temperatures.
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Product Purification: Separating the desired ortho-isomer from the para-isomer and other byproducts can be challenging.
Q3: How do reaction conditions influence the ortho vs. para selectivity?
The ratio of ortho to para products is highly dependent on the reaction conditions:
-
Temperature: Higher temperatures (typically above 160°C) favor the formation of the thermodynamically more stable ortho isomer.[1] Lower temperatures generally favor the para isomer.[1]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can increase the proportion of the para product.[1]
Q4: What is the mechanism of the Fries Rearrangement?
The widely accepted mechanism involves the formation of an acylium carbocation intermediate. The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, leading to the cleavage of the ester bond and the formation of the acylium ion. This electrophile then attacks the electron-rich aromatic ring at either the ortho or para position. At higher temperatures, the ortho product is favored due to the formation of a stable bidentate complex between the Lewis acid, the hydroxyl group, and the carbonyl group of the product.[1]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Yield of this compound | 1. Inactive Catalyst: Lewis acids like AlCl₃ are moisture-sensitive. 2. Insufficient Catalyst: Stoichiometric or excess amounts of the catalyst are often required. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Short Reaction Time: The reaction may not have reached completion. | 1. Use a fresh, anhydrous Lewis acid and ensure all glassware is thoroughly dried. 2. Increase the molar ratio of the Lewis acid to the substrate. 3. Gradually increase the reaction temperature while monitoring the reaction progress. 4. Extend the reaction time and monitor by TLC or GC. |
| Predominant Formation of the para-isomer (4'-Hydroxy-3'-methoxyacetophenone) | 1. Low Reaction Temperature: Kinetically favors the para product. 2. Polar Solvent: Stabilizes the transition state leading to the para product. | 1. Increase the reaction temperature to >160°C to favor the thermodynamically more stable ortho product. 2. Use a non-polar solvent (e.g., nitrobenzene (B124822), chlorobenzene) or conduct the reaction without a solvent. |
| Significant Formation of Byproducts (e.g., 4-methoxyphenol) | 1. Presence of Moisture: Leads to hydrolysis of the starting ester. 2. High Reaction Temperature: Can cause decomposition or demethylation. | 1. Ensure strictly anhydrous conditions for all reagents and equipment. 2. Optimize the temperature to maximize the yield of the desired product without causing significant degradation. |
| Demethylation of the Methoxy Group | Harsh Lewis Acid and High Temperature: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy ether at elevated temperatures. | 1. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃, or a Brønsted acid like methanesulfonic acid). 2. Carefully control the reaction temperature to the minimum required for the rearrangement. |
| Difficulty in Purifying the Product | Similar Polarity of Isomers: The ortho and para isomers can have similar polarities, making chromatographic separation difficult. | 1. Steam Distillation: The ortho-isomer is often more volatile due to intramolecular hydrogen bonding and can be separated from the non-volatile para-isomer by steam distillation. 2. Column Chromatography: Careful selection of the eluent system is crucial for achieving good separation. 3. Recrystallization: May be effective if there is a significant difference in the solubility of the isomers in a particular solvent. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Fries Rearrangement of 2-Fluorophenyl Acetate (Illustrative Example)
This table provides a general indication of how temperature can affect the yield and isomer ratio in a Fries rearrangement. Note that the optimal conditions for 4-methoxyphenyl acetate may vary.
| Lewis Acid | Solvent | Temperature (°C) | Total Yield (%) | ortho:para Ratio |
| AlCl₃ | Monochlorobenzene | 40 | 45 | 1.0 : 2.13 |
| AlCl₃ | Monochlorobenzene | 60 | 65 | 1.0 : 1.85 |
| AlCl₃ | Monochlorobenzene | 80 | 80 | 1.0 : 1.54 |
| AlCl₃ | Monochlorobenzene | 100 | 88 | 2.84 : 1.0 |
| AlCl₃ | Monochlorobenzene | 120 | 92 | 3.03 : 1.0 |
| AlCl₃ | Monochlorobenzene | 150 | 75 | 1.95 : 1.0 |
| AlCl₃ | Monochlorobenzene | 170 | 62 | 1.72 : 1.0 |
Data adapted from a study on 2-fluorophenyl acetate and is intended for illustrative purposes.[2]
Experimental Protocols
Protocol 1: General Procedure for the Fries Rearrangement of 4-Methoxyphenyl Acetate
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
4-Methoxyphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous non-polar solvent (e.g., nitrobenzene or chlorobenzene)
-
Round-bottom flask with a reflux condenser and drying tube
-
Ice, Hydrochloric acid (concentrated), and an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a reflux condenser protected by a calcium chloride drying tube.
-
Reagents: Add anhydrous aluminum chloride (1.1 to 2.5 equivalents) to the flask.
-
Addition of Substrate: Slowly add 4-methoxyphenyl acetate (1 equivalent) to the flask with stirring. If using a solvent, dissolve the acetate in the solvent before addition.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., >160°C to favor the ortho isomer) and maintain for a period determined by reaction monitoring (typically several hours).
-
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by steam distillation, column chromatography, or recrystallization to isolate the this compound.
Visualizations
References
stability issues of 2'-Hydroxy-5'-methoxyacetophenone in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2'-Hydroxy-5'-methoxyacetophenone in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guides
Discoloration and Precipitation in Solution
Issue: My solution of this compound has turned yellow/brown and/or a precipitate has formed.
Possible Causes and Solutions:
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and basic pH. This oxidation can lead to the formation of colored quinone-type byproducts.[1][2][3][4]
-
Solution:
-
Prepare solutions fresh whenever possible.
-
Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).
-
Store solutions in amber vials or protect them from light.
-
Work at a neutral or slightly acidic pH if the experimental conditions allow.
-
-
-
High pH: In alkaline conditions, the phenolic hydroxyl group is deprotonated, making the aromatic ring more susceptible to oxidation.[5][6] This can lead to rapid degradation and discoloration.
-
Solution:
-
Avoid highly basic conditions (pH > 8) if possible.
-
If a basic pH is required, prepare the solution immediately before use and minimize its exposure to air and light.
-
-
-
Contamination: Contamination with transition metal ions can catalyze the oxidation of phenols.
-
Solution:
-
Use high-purity solvents and reagents.
-
Ensure all glassware is thoroughly cleaned.
-
-
-
Precipitation: If the concentration of the compound exceeds its solubility in the chosen solvent, precipitation may occur, especially at lower temperatures.
-
Solution:
-
Consult solubility data and ensure the concentration is within the solubility limit.
-
Consider a gentle warming of the solution or the use of a co-solvent if the experimental protocol permits.
-
-
Logical Flow for Troubleshooting Discoloration:
Caption: Troubleshooting logic for solution discoloration.
Inconsistent Analytical Results
Issue: I am observing variable results (e.g., changing peak areas in HPLC) when analyzing solutions of this compound over time.
Possible Causes and Solutions:
-
Analyte Instability: The compound may be degrading in the analytical solvent or under the conditions of the analysis itself.
-
Solution:
-
Analyze samples immediately after preparation.
-
If samples must be stored, keep them at a low temperature (e.g., 2-8 °C) and protected from light.
-
Evaluate the stability of the analyte in the mobile phase over the typical run time of your analytical method.
-
-
-
Photodegradation: Exposure to UV light from laboratory lighting or the UV detector of an HPLC system can cause degradation of photosensitive phenolic compounds.[7]
-
Solution:
-
Use amber autosampler vials.
-
Minimize the exposure of the solution to light before and during analysis.
-
-
-
Incompatibility with Solvents: Although generally soluble in common organic solvents, long-term stability can vary.
-
Solution:
-
For aqueous solutions, use a buffered system to maintain a stable pH, preferably in the slightly acidic range.
-
When using organic solvents, ensure they are of high purity and free of peroxides (e.g., in aged ethers), which can act as oxidizing agents.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of this compound?
A1: For optimal stability, stock solutions should be stored at low temperatures (2-8 °C or frozen at -20 °C for longer-term storage), protected from light by using amber containers or wrapping in foil, and in a tightly sealed container to minimize exposure to air. If the solvent is aqueous, it is advisable to use a buffer to maintain a slightly acidic to neutral pH.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this molecule are not extensively documented in publicly available literature, based on the chemistry of similar phenolic ketones, the following are potential degradation pathways and products:
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Oxidative Degradation: The phenolic ring is susceptible to oxidation, which can lead to the formation of quinones and subsequently ring-opened products like smaller carboxylic acids.[1][2][4]
-
Photodegradation: Exposure to UV light can initiate radical reactions, leading to dimerization or further oxidation of the molecule.[7]
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study, also known as stress testing, is essential for understanding the intrinsic stability of a compound.[8][9][10] A general protocol involves exposing a solution of the compound to various stress conditions.
Experimental Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve approximately 5-20% degradation to identify potential degradation products.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature and protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil and placed alongside.
-
-
Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method.
-
General HPLC Method for Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for the analysis of phenolic compounds.[12][13][14]
-
Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used.
-
Solvent A: Water with 0.1% formic or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (around 355 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound. The following table provides a template for how such data, if generated from a forced degradation study, could be presented.
| Stress Condition | Time (hours) | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60°C | Data to be generated | Data to be generated |
| 0.1 M NaOH | 8 | Room Temp. | Data to be generated | Data to be generated |
| 3% H₂O₂ | 8 | Room Temp. | Data to be generated | Data to be generated |
| Heat (in solution) | 24 | 60°C | Data to be generated | Data to be generated |
| Light Exposure | 24 | Room Temp. | Data to be generated | Data to be generated |
References
- 1. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 2. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ch24: Phenols oxidations [chem.ucalgary.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijrpp.com [ijrpp.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 14. akjournals.com [akjournals.com]
Technical Support Center: Crystallization of 2'-Hydroxy-5'-methoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 2'-Hydroxy-5'-methoxyacetophenone.
Physical and Solubility Properties
A summary of the physical and chemical properties of this compound is provided below. Understanding these properties is crucial for developing a successful crystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 166.17 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 52 °C (lit.) | --INVALID-LINK-- |
| Water Solubility | Practically insoluble | --INVALID-LINK-- |
| Organic Solvent Solubility | Soluble in Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | --INVALID-LINK-- |
Troubleshooting Crystallization
This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question 1: My compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to a high degree of supersaturation or the solution temperature being above the melting point of the solute at that concentration.
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Rapid cooling can lead to a sudden drop in solubility, favoring oil formation.
-
Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to recrystallize from this more dilute solution.
-
Try a different solvent or solvent system: A solvent in which the compound is slightly less soluble at higher temperatures may be more suitable. A mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) can also be effective. Start by dissolving the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid.
-
Scratch the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Introduce a small, pure crystal of this compound to the cooled solution to induce crystallization.
Question 2: No crystals are forming, even after the solution has cooled completely.
Answer: This indicates that the solution is not sufficiently supersaturated.
-
Evaporate some of the solvent: Gently heat the solution to remove a portion of the solvent, thereby increasing the concentration of the compound. Then, allow the solution to cool again.
-
Induce nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Use an anti-solvent: If your compound is dissolved in a solvent where it is highly soluble, you can try adding a solvent in which it is insoluble (an anti-solvent) dropwise until the solution becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
Question 3: The resulting crystals are discolored (e.g., yellow or brown). How can I obtain a purer, colorless product?
Answer: Discoloration is often due to the presence of impurities.
-
Use activated charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Perform a second recrystallization: If the crystals are still colored after the first crystallization, a second recrystallization step may be necessary.
-
Consider column chromatography: For highly impure samples, purification by silica (B1680970) gel column chromatography prior to crystallization may be the most effective method. A non-polar eluent system such as hexane-ethyl acetate is often effective.
Question 4: The crystallization yield is very low. How can I improve it?
Answer: A low yield can result from several factors.
-
Ensure complete precipitation: After cooling to room temperature, place the flask in an ice bath for an extended period (e.g., 30 minutes or more) to maximize the amount of product that crystallizes out of the solution.
-
Minimize the amount of solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Recover product from the mother liquor: The filtrate (mother liquor) can be concentrated by evaporation and a second crop of crystals can be collected. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on its known solubility, ethanol is a good starting point. It is a relatively safe and common solvent. A mixed solvent system, such as ethanol and water, can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise as an anti-solvent until the solution becomes cloudy.
Q2: How can I determine the appropriate amount of solvent to use?
A2: The goal is to create a saturated solution at the boiling point of the solvent. Start by adding a small amount of solvent to your crude product and heating it to boiling. Continue adding small portions of hot solvent until the compound just dissolves. Avoid adding a large excess of solvent.
Q3: Is it necessary to filter the hot solution?
A3: Hot filtration is recommended if you observe any insoluble impurities in your hot solution or if you have used activated charcoal for decolorization. This step should be performed quickly to prevent premature crystallization in the funnel.
Experimental Protocol: Recrystallization of this compound (Adapted from a protocol for 2-hydroxy-5-methylacetophenone)
This protocol is an adapted method based on the recrystallization of a structurally similar compound and general crystallization principles.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient) and swirl the flask for a few minutes.
-
Hot Filtration (Optional, but required if charcoal was used): If insoluble impurities are present or if charcoal was added, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.
-
Crystallization: Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the flask with a watch glass and place it on a surface that does not conduct heat well (e.g., a cork ring or folded paper towel).
-
Induce Crystal Growth: If crystals do not form readily, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature oven.
Visualizing the Process
The following diagrams illustrate the troubleshooting workflow and the general crystallization process.
Technical Support Center: Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-hydroxy-5'-methoxyacetophenone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297).
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I rectify this?
-
Answer: Low or no yield in a Fries rearrangement can stem from several factors:
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Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure that the AlCl₃ is fresh, has been stored in a desiccator, and is handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid catalyst because it complexes with both the starting ester and the product ketone. A 1.1 to 1.5 molar equivalent of AlCl₃ per mole of the ester is a good starting point.
-
Low Reaction Temperature: If the reaction temperature is too low, the rate of rearrangement will be slow, leading to incomplete conversion. The optimal temperature is substrate-dependent, but for many Fries rearrangements, temperatures between 120°C and 160°C are required.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Improper Workup: The product can be lost during the workup procedure. Ensure efficient extraction and careful handling during purification steps.
-
Issue 2: Predominant Formation of the Para Isomer (4'-hydroxy-3'-methoxyacetophenone)
-
Question: My reaction is yielding primarily the para-substituted product instead of the desired ortho-isomer (this compound). How can I improve the ortho-selectivity?
-
Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions:
-
Temperature: Lower reaction temperatures (typically below 100°C) favor the formation of the para product (kinetic control). To increase the yield of the ortho isomer (thermodynamic control), higher reaction temperatures (often above 140°C) are necessary. The ortho isomer can form a more stable chelate with the aluminum catalyst at elevated temperatures.
-
Solvent: The choice of solvent plays a crucial role. Non-polar solvents like nitrobenzene (B124822) or running the reaction neat (without a solvent) can favor the formation of the ortho product.[1] Polar solvents tend to favor the para isomer.[1]
-
Issue 3: Formation of Significant Amounts of 4-Methoxyphenol (B1676288) By-product
-
Question: I am observing a significant amount of 4-methoxyphenol in my crude product. What is causing this and how can I minimize it?
-
Answer: The presence of 4-methoxyphenol is typically due to the hydrolysis of the starting ester, 4-methoxyphenyl acetate. This can be caused by:
-
Presence of Moisture: As mentioned earlier, the reaction is highly sensitive to water. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use. Use anhydrous solvents and reagents.
-
Intermolecular Acylation: The phenol (B47542) by-product can itself undergo acylation, leading to other impurities. Optimizing conditions to favor the intramolecular rearrangement will minimize this side reaction.
-
Issue 4: The Product is an Oil and Difficult to Purify
-
Question: The crude product I've isolated is an oil, not the expected crystalline solid, making purification by recrystallization challenging. What should I do?
-
Answer: An oily product can be due to the presence of impurities, including the para-isomer, unreacted starting material, or by-products.
-
Purification by Column Chromatography: This is the most effective method for separating the desired ortho-isomer from its para-isomer and other impurities. A silica (B1680970) gel column with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (e.g., 10:1 v/v), is commonly used.[2]
-
Recrystallization from a Different Solvent: If you wish to attempt recrystallization, try a variety of solvents or solvent mixtures. For this compound, which is a yellow crystalline powder with a melting point of around 52°C, solvents like ethanol (B145695) or mixtures of hexane and ethyl acetate could be effective.[2][3]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Fries rearrangement?
-
A1: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring. The reaction is catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho and para positions.
-
-
Q2: How do I properly quench the reaction and remove the aluminum chloride catalyst?
-
A2: The reaction mixture should be cooled to room temperature and then carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[4] This hydrolyzes the aluminum-product complex and dissolves the aluminum salts in the aqueous layer, allowing for their separation from the organic product during extraction.
-
-
Q3: What are some suitable extraction solvents for the workup?
-
A3: Diethyl ether or ethyl acetate are commonly used solvents for extracting the product from the aqueous layer after quenching the reaction.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material (4-methoxyphenyl acetate), the ortho-product, and the para-product will have different Rf values, allowing you to track the consumption of the starting material and the formation of the products.
-
Experimental Protocols
Synthesis of this compound via Fries Rearrangement
This protocol is a general guideline and may require optimization based on specific laboratory conditions and substrate batches.
Materials:
-
4-Methoxyphenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a thermometer, place 4-methoxyphenyl acetate (1 equivalent).
-
Addition of Catalyst: Under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.2 equivalents) portion-wise to the flask, keeping the temperature below 30°C with an ice bath if necessary.
-
Reaction: Heat the reaction mixture to 140-150°C in an oil bath and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash successively with water, 5% sodium bicarbonate solution, and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reagent Quantities for a Typical Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount (for 10g of starting material) |
| 4-Methoxyphenyl acetate | 166.17 | 1.0 | 10.0 g |
| Anhydrous Aluminum Chloride | 133.34 | 1.2 | 9.6 g |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value |
| Reaction Temperature | 140-150 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 40-60% |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of 2'-Hydroxy-5'-methoxyacetophenone and its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the subtle repositioning of functional groups on an aromatic scaffold can dramatically alter a molecule's physicochemical properties and biological activities. This guide provides a detailed comparative analysis of 2'-Hydroxy-5'-methoxyacetophenone and its key structural isomers: 4'-Hydroxy-3'-methoxyacetophenone (apocynin) and 2'-Hydroxy-4'-methoxyacetophenone (paeonol). While sharing the same molecular formula (C9H10O3), these compounds exhibit distinct pharmacological profiles, making them subjects of interest in various therapeutic areas.
Physicochemical Properties
The location of the hydroxyl and methoxy (B1213986) groups on the acetophenone (B1666503) core influences key physical properties such as melting point, boiling point, and solubility. These differences can impact formulation, bioavailability, and pharmacokinetics.
| Property | This compound | 4'-Hydroxy-3'-methoxyacetophenone (Apocynin) | 2'-Hydroxy-4'-methoxyacetophenone (Paeonol) | 3'-Hydroxy-4'-methoxyacetophenone |
| Synonyms | 1-(2-Hydroxy-5-methoxyphenyl)ethanone | Acetovanillone | 1-(2-Hydroxy-4-methoxyphenyl)ethanone | Isoacetovanillone |
| CAS Number | 705-15-7[1] | 498-02-2 | 552-41-0[2][3] | 6100-74-9 |
| Molecular Weight | 166.17 g/mol [1] | 166.17 g/mol | 166.17 g/mol [2] | 166.17 g/mol |
| Melting Point | 52 °C[1] | 112-115 °C | 48-50 °C[3] | 88-92 °C |
| Appearance | Yellow crystalline powder[1] | White to yellow crystalline powder | White to off-white crystalline solid[2] | Solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in ethanol, chloroform, ether, hot water, benzene, ethyl acetate, and dimethyl sulfoxide. Insoluble in petroleum ether.[4] | Soluble in organic solvents.[2] | Soluble in DMSO and Methanol (slightly).[5] |
Synthesis Overview
The synthesis of these isomers typically involves the modification of precursor phenols. A generalized workflow for their preparation is illustrated below.
References
Validating the Structure of 2'-Hydroxy-5'-methoxyacetophenone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of the chemical structure of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 2'-Hydroxy-5'-methoxyacetophenone, a class of compounds with demonstrated biological activities, including anti-inflammatory effects, precise structural elucidation is paramount. This guide provides a comparative overview of key analytical techniques, their supporting experimental data, and detailed protocols for the structural validation of these acetophenone (B1666503) derivatives.
Spectroscopic Data for Structural Elucidation: A Comparative Analysis
The primary methods for determining the structure of organic molecules like this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives (in CDCl₃)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -COCH₃ (ppm) | -OH (ppm) |
| This compound | 6.90-7.30 (m, 3H) | 3.81 (s, 3H) | 2.58 (s, 3H) | 12.1 (s, 1H) |
| 2'-Hydroxy-5'-methylacetophenone | 6.80-7.50 (m, 3H) | - | 2.55 (s, 3H) | 12.2 (s, 1H) |
| 2'-Methoxyacetophenone | 6.94-7.75 (m, 4H) | 3.85 (s, 3H) | 2.58 (s, 3H) | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound and its Derivatives (in CDCl₃)
| Compound | C=O (ppm) | Aromatic C (ppm) | -OCH₃ (ppm) | -COCH₃ (ppm) |
| This compound | 204.5 | 114.5, 119.8, 123.8, 148.9, 156.3, 119.2 | 55.8 | 26.5 |
| 2'-Hydroxy-5'-methylacetophenone | 205.0 | 118.5, 120.0, 130.2, 137.0, 155.0, 118.8 | - | 26.6 |
| 2'-Methoxyacetophenone | 199.8 | 111.6, 120.5, 128.3, 130.3, 133.6, 158.9 | 55.4 | 31.8 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula and identifying structural motifs.
Table 3: Mass Spectrometry Data for this compound and a Derivative
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166 | 151, 123, 95 |
| This compound, TMS derivative | 238 | 223, 195, 165 |
The fragmentation of this compound typically involves the loss of a methyl group (-CH₃) from the acetyl or methoxy (B1213986) group, followed by the loss of a carbonyl group (-CO).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3100 (broad) | O-H stretch | Phenolic hydroxyl |
| 1650 | C=O stretch | Ketone |
| 1600, 1480 | C=C stretch | Aromatic ring |
| 1270 | C-O stretch | Aryl ether |
Alternative Structural Validation Methods
While NMR, MS, and FTIR are the primary tools, other techniques can provide definitive structural information, especially for crystalline compounds.
-
X-ray Crystallography: This technique provides the absolute three-dimensional structure of a molecule in a crystal. It is considered the gold standard for structural determination when a suitable single crystal can be obtained.[1][2]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons, which is invaluable for complex structures.
-
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, O, etc.) in a compound, which is used to confirm the empirical and molecular formula.
Experimental Protocols
NMR Spectroscopy Protocol for Acetophenone Derivatives
-
Sample Preparation: Dissolve 5-10 mg of the purified acetophenone derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with data from similar compounds.
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the pure sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion (M⁺) and various fragment ions.[3]
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.[4]
FTIR Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Visualization of Relevant Pathways and Workflows
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to exhibit anti-inflammatory effects by attenuating the NF-κB signaling pathway. The following diagram illustrates this inhibitory action.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Phytochemical Analysis
The following diagram outlines a general workflow for the isolation and identification of acetophenone derivatives from a natural source, such as a medicinal plant.
Caption: General workflow for the isolation and structural validation of natural products.
References
- 1. [PDF] Structural Analysis of Flavonoids and Related Compounds - A Review of Spectroscopic Applications | Semantic Scholar [semanticscholar.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
A Comparative Analysis of the Biological Activity of 2'-Hydroxy-5'-methoxyacetophenone and Other Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2'-Hydroxy-5'-methoxyacetophenone against other notable acetophenone (B1666503) derivatives. The information presented herein is curated from various experimental studies to offer an objective overview of their relative potency in antioxidant, anti-inflammatory, antifungal, and cytotoxic applications. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug discovery by consolidating key data and methodologies to facilitate further investigation and development of acetophenone-based therapeutic agents.
Comparative Biological Activity of Acetophenones
The biological activities of acetophenone derivatives are significantly influenced by the nature and position of substituent groups on the phenyl ring. The following sections provide a quantitative comparison of this compound with other acetophenones across various biological assays.
Antioxidant Activity
The antioxidant potential of acetophenones is largely attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |
| This compound | Data not readily available in comparative studies | |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Most potent radical scavenger in a series | |
| Unsubstituted Acetophenone benzoylhydrazone | Less potent than hydroxylated analogues |
Note: While specific IC50 values for this compound in DPPH assays were not found in direct comparative studies, the presence of a hydroxyl group suggests potential antioxidant activity. Further head-to-head studies are required for a definitive comparison.
Anti-inflammatory Activity
The anti-inflammatory properties of acetophenones are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value indicates greater anti-inflammatory activity. This compound has been shown to attenuate the inflammatory response by inhibiting the NF-κB signaling pathway.
| Compound | Inhibition of Nitric Oxide (NO) Production (IC50) | Reference |
| This compound | Suppresses NO production (Specific IC50 not provided in comparative studies) | |
| Tremetone | Exhibited extremely high anti-inflammatory activity in a carrageenan-induced mouse paw edema test. | [1] |
| Non-benzofuran acetophenones (from Ophryosporus axilliflorus) | Showed significant anti-inflammatory response. | [1] |
Antifungal Activity
Several acetophenone derivatives have demonstrated promising antifungal activity against various pathogenic fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity, with lower values indicating higher potency.
| Compound | Fungal Species | Antifungal Activity (MIC in µg/mL) | Reference |
| This compound | Data not readily available in comparative studies | ||
| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | Candida albicans | Showed the highest antifungal activity among tested derivatives. | [2] |
| 2,4,6-Trihydroxy-3-nonylacetophenone | Trichophyton spp. | 1.57 | [3] |
Cytotoxic Activity
The cytotoxic effects of acetophenones against various cancer cell lines are a significant area of research. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound | Cancer Cell Line | Cytotoxic Activity (IC50 in µM) | Reference |
| This compound | Data not readily available in comparative studies | ||
| Eupatofortunone (a complex acetophenone derivative) | A549 (Lung) | 5.95 ± 0.89 | [4] |
| MCF-7 (Breast) | 5.32 ± 0.31 | [4] | |
| Chalcone derivative of a prenylacetophenone | MCF-7 (Breast) | 3.30 ± 0.92 | [5] |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | [5] | |
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.
-
Preparation of Test Samples: The acetophenone derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of each sample concentration is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compounds.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of NO production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the acetophenone derivatives for a specific duration (e.g., 1 hour).
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-570 nm.
-
Calculation of Inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
-
Fungal Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Preparation of Drug Dilutions: Serial dilutions of the acetophenone derivatives are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no fungus) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of acetophenones.
References
- 1. Anti-inflammatory activity of acetophenones from Ophryosporus axilliflorus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal Activities of 2,4,6-Trihydroxyacylophenones and Related Compounds | Semantic Scholar [semanticscholar.org]
- 4. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive spectroscopic comparison of 2'-Hydroxy-5'-methoxyacetophenone and a series of structurally related compounds has been compiled, offering researchers, scientists, and drug development professionals a critical resource for compound identification, characterization, and quality control. This guide provides a detailed analysis of their spectral properties, supported by experimental data and standardized protocols, to facilitate a deeper understanding of their molecular architecture and behavior.
This compound, a key chemical intermediate, and its analogs are of significant interest in various fields, including medicinal chemistry and materials science. A precise understanding of their spectroscopic signatures is paramount for ensuring purity, elucidating reaction mechanisms, and predicting chemical properties. This guide presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two closely related acetophenone (B1666503) derivatives: 2'-Methoxyacetophenone and 2'-Hydroxy-5'-methylacetophenone.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 11.9 | s | 1H | -OH |
| 7.18 | d, J = 2.8 Hz | 1H | Aromatic H | |
| 7.12 | dd, J = 8.8, 2.8 Hz | 1H | Aromatic H | |
| 6.93 | d, J = 8.8 Hz | 1H | Aromatic H | |
| 3.81 | s | 3H | -OCH₃ | |
| 2.63 | s | 3H | -COCH₃ | |
| 2'-Methoxyacetophenone | 7.73-7.75 | q | 1H | Aromatic H |
| 7.45-7.48 | m | 1H | Aromatic H | |
| 6.96-7.01 | q | 2H | Aromatic H | |
| 3.91 | s | 3H | -OCH₃ | |
| 2.62 | s | 3H | -COCH₃ | |
| 2'-Hydroxy-5'-methylacetophenone | - | - | - | Aromatic H |
| - | - | - | -OH | |
| - | - | - | -CH₃ (aromatic) | |
| - | - | - | -COCH₃ |
Note: Specific chemical shifts and coupling constants for all protons of 2'-Hydroxy-5'-methylacetophenone were not fully detailed in the readily available data. However, the presence of distinct signals for the aromatic, hydroxyl, methyl, and acetyl protons is confirmed.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2'-Methoxyacetophenone | 199.8 | C=O |
| 158.9 | C-OCH₃ (aromatic) | |
| 133.6 | Aromatic CH | |
| 130.3 | Aromatic C | |
| 128.3 | Aromatic CH | |
| 120.5 | Aromatic CH | |
| 111.6 | Aromatic CH | |
| 55.4 | -OCH₃ | |
| 31.8 | -COCH₃ |
Note: Detailed ¹³C NMR data for this compound and 2'-Hydroxy-5'-methylacetophenone requires further specific acquisition but would be expected to show characteristic shifts for the carbonyl, hydroxylated/methoxylated aromatic carbons, and the acetyl methyl group.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-O Stretch | Aromatic C-H Stretch |
| This compound | ~1650 | ~3400 (broad) | ~1250 | ~3000-3100 |
| Acetophenone (for reference) | 1680-1700 | N/A | N/A | ~3000-3100 |
Note: The carbonyl stretching frequency in this compound is lowered due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. The broad O-H stretch is also characteristic of this interaction.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 166 | 151, 123, 95 |
| 2'-Methoxyacetophenone | 150 | 135, 107, 77 |
| 2'-Hydroxy-5'-methylacetophenone | 150 | 135, 107, 77 |
Note: The fragmentation patterns are indicative of the loss of methyl and acetyl groups, providing confirmation of the molecular structure.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques cited. For precise research applications, these should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, where the sample is first separated by GC before entering the mass spectrometer. Direct infusion may be used for pure samples.
-
Ionization: Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the target compounds.
Caption: Logical workflow for the spectroscopic comparison of acetophenone derivatives.
This guide serves as a foundational tool for researchers, enabling more efficient and accurate characterization of this compound and its related compounds. The presented data and protocols are intended to support further investigation and application of these valuable chemical entities.
A Comparative Guide to 2'-Hydroxy-5'-methoxyacetophenone and 2',4'-dihydroxyacetophenone in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2'-Hydroxy-5'-methoxyacetophenone (also known as Paeonol) and 2',4'-dihydroxyacetophenone (B118725) (also known as Resacetophenone) in the context of chemical synthesis. We will delve into their respective reactivities, supported by experimental data, and provide detailed protocols for key reactions.
Introduction and Physicochemical Properties
Both this compound and 2',4'-dihydroxyacetophenone are valuable starting materials in organic synthesis, particularly for the creation of flavonoids, chalcones, and other biologically active molecules.[1] Their differing substitution patterns on the phenyl ring—a methoxy (B1213986) group at the 5'-position for the former and a hydroxyl group at the 4'-position for the latter—lead to distinct chemical properties and reactivity. 2',4'-dihydroxyacetophenone is a naturally occurring plant metabolite.[2][3]
A summary of their key physicochemical properties is presented below:
| Property | This compound | 2',4'-dihydroxyacetophenone |
| Molecular Formula | C9H10O3[4][5] | C8H8O3[2] |
| Molecular Weight | 166.17 g/mol [4] | 152.15 g/mol [2] |
| Appearance | Yellow crystalline powder[4] | Yellow or gold powder[2] |
| Melting Point | 44.5-52 °C[5] | 143-147 °C[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[4] | Soluble in hot alcohol, pyridine, and glacial acetic acid; sparingly soluble in ether, benzene, and chloroform.[3][6] |
| CAS Number | 705-15-7[5] | 89-84-9[2] |
Comparative Performance in Synthesis: The Claisen-Schmidt Condensation
A primary application for both compounds is in the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and possess a wide range of pharmacological activities.[1][7] This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.[8]
The electronic effects of the substituents on the acetophenone ring play a crucial role in the reaction's efficiency. The additional hydroxyl group in 2',4'-dihydroxyacetophenone, being an activating group, can influence the acidity of the methyl protons and the nucleophilicity of the resulting enolate, thereby affecting the reaction rate and yield compared to this compound.
Below is a table summarizing representative yields for the synthesis of chalcones from 2',4'-dihydroxyacetophenone. While direct comparative studies with this compound under identical conditions are sparse in the literature, the high yields reported for 2',4'-dihydroxyacetophenone highlight its utility as a robust starting material in these condensations.[9]
| Starting Acetophenone | Aromatic Aldehyde | Catalyst/Solvent | Yield (%) |
| 2',4'-dihydroxyacetophenone | Veratraldehyde | KOH | 96%[9] |
| 2',4'-dihydroxyacetophenone | 2-chlorobenzaldehyde | SOCl2/EtOH | Good to Excellent[10] |
| 2',4'-dihydroxyacetophenone | 4-hydroxybenzaldehyde | SOCl2/EtOH | Good to Excellent[10] |
| 2',4'-dihydroxyacetophenone | 3-hydroxybenzaldehyde | SOCl2/EtOH | Good to Excellent[10] |
Experimental Protocols
Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation for Chalcone (B49325) Synthesis using 2',4'-dihydroxyacetophenone
This protocol describes a general and widely-used method for the synthesis of chalcones.[1]
Materials:
-
2',4'-dihydroxyacetophenone (1.0 equivalent)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
50-60% aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Crushed ice
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.[11]
-
Initiation of Reaction: While stirring the solution at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[1][11]
-
Isolation and Purification: Collect the precipitated solid (chalcone) by vacuum filtration. Wash the solid with cold water until the washings are neutral.[1][11]
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.[1]
Protocol 2: Fries Rearrangement for the Synthesis of Hydroxyacetophenones
The Fries rearrangement is a classic method for synthesizing hydroxyacetophenones from phenyl acetates. This can be a route to synthesizing the title compounds or their analogs.
Materials:
-
p-Methoxyphenyl acetate (for a precursor to this compound)
-
Anhydrous Aluminum Chloride (AlCl3)
-
Nitrobenzene (solvent)
-
Crushed ice
-
Concentrated Hydrochloric Acid
Procedure:
-
In a clean, dry flask, add anhydrous aluminum chloride to nitrobenzene.[12]
-
Slowly add the phenyl acetate to the suspension.[12]
-
Heat the mixture to 60-80°C for several hours, monitoring the reaction by TLC.[12]
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.[12]
-
Extract the product with an appropriate organic solvent, followed by washing, drying, and concentration to yield the crude hydroxyacetophenone.[12]
-
Purify the product by column chromatography or recrystallization.[12]
Visualizations
Caption: General workflow for chalcone synthesis via Claisen-Schmidt condensation.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 4. This compound | 705-15-7 [chemicalbook.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. sdfine.com [sdfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Review of the Bioactivity of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and objective comparison of the bioactivity of 2'-Hydroxy-5'-methoxyacetophenone (2H5M), a naturally occurring acetophenone (B1666503) derivative.[1] This document summarizes key pharmacological activities, presents comparative quantitative data against established alternatives, details experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound has demonstrated a promising range of biological activities, including anti-inflammatory, enzyme inhibitory, and acaricidal effects. Its anti-inflammatory properties are attributed to the downregulation of the NF-κB signaling pathway. The compound exhibits potent inhibitory activity against key enzymes such as α-amylase, collagenase, and aldose reductase, suggesting its potential in managing conditions like diabetes and skin aging. Furthermore, its efficacy as an acaricide has been quantified and compared with a standard agent. This guide consolidates the available data to provide a clear comparison of 2H5M's performance against relevant alternatives.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data for the key bioactivities of this compound and its comparators.
Table 1: Anti-inflammatory Activity
While a direct IC50 value for the anti-inflammatory activity of 2H5M is not consistently reported in the reviewed literature, its mechanism of action through the inhibition of key inflammatory mediators is well-documented.[1][2]
| Compound | Target/Assay | Cell Line | Effect | Mechanism of Action |
| This compound | Nitric Oxide (NO) Production | BV-2 and RAW264.7 cells | Significant dose-dependent inhibition | Inhibition of iNOS expression via NF-κB pathway |
| This compound | TNF-α Secretion | BV-2 and RAW264.7 cells | Significant dose-dependent suppression | Inhibition of TNF-α production via NF-κB pathway |
| This compound | iNOS and COX-2 Expression | BV-2 and RAW264.7 cells | Reduced protein levels | Inhibition of NF-κB activation and translocation |
Table 2: Enzyme Inhibition
| Target Enzyme | Compound | IC50 Value (µM) |
| α-Amylase | This compound | 0.928 [2] |
| Acarbose (Standard) | ~52.2 µg/mL (~80.8 µM) | |
| Collagenase | This compound | 3.264 [2] |
| Doxycycline (Standard) | ~7 µg/mL (~15.8 µM) for type X collagen synthesis inhibition | |
| Aldose Reductase | This compound | 20.046 [2] |
| Epalrestat (Standard) | Clinically used inhibitor; reduces sorbitol accumulation |
Table 3: Acaricidal Activity against Dermatophagoides farinae
| Compound | LD50 Value (µg/cm²) |
| This compound | 1.03 [2] |
| Benzyl Benzoate (Standard) | ~7.52 - 7.72 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-inflammatory Activity Assays
a) Nitric Oxide (NO) Production Assay (Griess Reaction)
-
Cell Culture: BV-2 or RAW264.7 cells are cultured in appropriate media and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Reaction: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system. This involves a two-step diazotization reaction where sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) react with nitrite in an acidic medium to form a colored azo product.
-
Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
b) TNF-α Secretion Assay (ELISA)
-
Cell Culture and Treatment: Similar to the NO production assay, cells are treated with 2H5M and stimulated with LPS.
-
ELISA Protocol: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α in the cell culture supernatants.
-
A microplate is pre-coated with a monoclonal antibody specific for TNF-α.
-
Standards and samples are added to the wells, and the TNF-α present is bound by the immobilized antibody.
-
After washing, an enzyme-linked polyclonal antibody specific for TNF-α is added.
-
Following another wash, a substrate solution is added, and the color develops in proportion to the amount of TNF-α bound.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Quantification: The concentration of TNF-α is determined by comparing the sample absorbance to a standard curve.
c) iNOS and COX-2 Protein Expression (Western Blot)
-
Cell Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Enzyme Inhibition Assays
a) α-Amylase Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a buffer solution containing α-amylase enzyme and a starch solution as the substrate.
-
Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme solution before the addition of the substrate.
-
Quantification: The reaction is stopped, and the amount of reducing sugar produced (e.g., maltose) is measured using a reagent like dinitrosalicylic acid (DNS), which produces a color change upon reaction with reducing sugars. The absorbance is read at a specific wavelength.
-
IC50 Determination: The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Acaricidal Activity Assay
-
Contact Toxicity Bioassay:
-
A known area of a filter paper or fabric is treated with different concentrations of this compound dissolved in a suitable solvent.
-
After solvent evaporation, a specific number of mites (e.g., Dermatophagoides farinae) are released onto the treated surface.
-
The setup is maintained under controlled conditions of temperature and humidity.
-
-
Mortality Assessment: The number of dead mites is counted after a specific time period (e.g., 24 hours).
-
LD50 Calculation: The lethal dose 50 (LD50), the dose required to kill 50% of the test population, is calculated using probit analysis.
Mandatory Visualization
References
A Comparative Guide to Analytical Methods for 2'-Hydroxy-5'-methoxyacetophenone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pharmaceutical intermediates and active compounds is paramount. This guide provides a comprehensive cross-validation of common analytical methods for 2'-Hydroxy-5'-methoxyacetophenone, a key organic intermediate. We will objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, providing supporting data and detailed experimental protocols to inform your choice of analytical technique.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected performance characteristics for each method, based on data from structurally similar phenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95.9 - 100.6%[1] | 90 - 110% (typical) | 95 - 105% (typical) |
| Precision (%RSD) | < 5%[2] | < 15% | < 5% |
| Limit of Detection (LOD) | 0.01 - 1.5 µg/mL[1][2] | Low ng/mL to pg/mL range | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 4.5 µg/mL[1][2] | Low ng/mL to pg/mL range | ~3 µg/mL |
| Selectivity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[3] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte, approximately 355 nm.
-
Injection Volume: 10-20 µL.
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent like methanol (B129727) or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve covering the expected concentration range of the samples.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of volatile compounds or those that can be made volatile through derivatization. For polar molecules like this compound, derivatization is often necessary to improve volatility and thermal stability.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents and Materials:
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))
-
Solvents for extraction (e.g., ethyl acetate, hexane)
-
Reference standard of this compound
Experimental Procedure:
-
Sample Preparation (with Derivatization):
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried extract, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and pyridine (50 µL).
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[4]
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature 80°C, hold for 2 minutes; ramp at 10°C/min to 200°C; then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with chromophores. Its main limitation is its lower selectivity compared to chromatographic methods.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
Solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Reference standard of this compound
Experimental Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax is 355 nm.
-
-
Preparation of Standard Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare a solution of the sample at a concentration that falls within the range of the standard curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte in the sample by using the calibration curve.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for UV-Vis spectrophotometric analysis.
References
- 1. keypublishing.org [keypublishing.org]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. app.studyraid.com [app.studyraid.com]
- 4. This compound, TMS derivative [webbook.nist.gov]
A Comparative Guide to the Synthesis of 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2'-Hydroxy-5'-methoxyacetophenone, a valuable intermediate in the pharmaceutical and fragrance industries. We will delve into three primary methodologies: selective methylation, the Fries rearrangement, and Friedel-Crafts acylation. This comparison includes detailed experimental protocols, quantitative data on yields and reaction conditions, and a discussion of the advantages and disadvantages of each approach.
At a Glance: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthetic pathways to this compound.
| Parameter | Methylation of 2,5-Dihydroxyacetophenone | Fries Rearrangement of 4-Methoxyphenyl (B3050149) Acetate (B1210297) | Friedel-Crafts Acylation of 4-Methoxyphenol (B1676288) |
| Starting Materials | 2,5-Dihydroxyacetophenone, Dimethyl sulfate (B86663) | 4-Methoxyphenyl acetate | 4-Methoxyphenol, Acetyl chloride |
| Catalyst/Reagent | Potassium carbonate or Sodium hydroxide (B78521) | Lewis acid (e.g., AlCl₃) or Brønsted acid | Lewis acid (e.g., AlCl₃) |
| Solvent | Acetone or Water | Non-polar solvent (e.g., nitrobenzene, chlorobenzene) or solvent-free | Dichloromethane (B109758) |
| Reaction Temperature | Room temperature to reflux | 60°C - 160°C (higher temp. favors ortho) | 0°C to room temperature |
| Reported Yield | 35-74%[1] | High yields (e.g., 89% for a similar propiophenone) are reported, but are dependent on conditions.[2] | High yields are expected based on similar reactions. |
| Purity | Purified by column chromatography[1] | Requires separation of ortho and para isomers. | Generally good, with potential for minor side products. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthesis routes.
Caption: Comparative workflow of the three main synthesis routes.
Detailed Experimental Protocols
Route 1: Methylation of 2,5-Dihydroxyacetophenone
This method involves the selective methylation of one of the hydroxyl groups of 2,5-dihydroxyacetophenone. The use of a mild base and a controlled amount of methylating agent is crucial for achieving mono-methylation.
Materials:
-
2,5-Dihydroxyacetophenone
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
2N Sodium hydroxide (NaOH) solution
-
Saturated saline solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of 2,5-dihydroxyacetophenone (100 mg, 0.66 mmol) and potassium carbonate (95 mg, 0.69 mmol) in acetone, add dimethyl sulfate (87 mg, 0.69 mmol).[1]
-
Stir the reaction mixture at room temperature overnight.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.[1]
-
Treat the resulting residue with a 2N NaOH aqueous solution and extract with ethyl acetate.[1]
-
Combine the organic layers, wash with saturated saline, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane-EtOAc (10:1, v/v) eluent to afford this compound.[1]
Reported Yield: 74%[1]
Route 2: Fries Rearrangement of 4-Methoxyphenyl Acetate
The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions. Higher temperatures generally favor the formation of the ortho-isomer, which is the desired product in this case.[3][4]
Materials:
-
4-Methoxyphenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene or other suitable non-polar solvent
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
General Procedure:
-
In a round-bottom flask, add anhydrous aluminum chloride to a dry, non-polar solvent like nitrobenzene.
-
Slowly add 4-methoxyphenyl acetate to the stirred suspension.
-
Heat the reaction mixture to a high temperature (typically above 160°C) and maintain for the desired reaction time.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Separate the ortho and para isomers using column chromatography or distillation.
Note: While a specific yield for this compound via this exact route was not found in the provided search results, high yields (up to 89%) have been reported for analogous Fries rearrangements.[2]
Route 3: Friedel-Crafts Acylation of 4-Methoxyphenol
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The hydroxyl group of 4-methoxyphenol is a strong ortho,para-director, and the acylation is expected to occur predominantly at the position ortho to the hydroxyl group due to its activating and directing effects.
Materials:
-
4-Methoxyphenol
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
General Procedure:
-
In a dry round-bottom flask equipped with an addition funnel and under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[5]
-
Cool the mixture to 0°C in an ice/water bath.[5]
-
Add a solution of acetyl chloride in anhydrous dichloromethane dropwise to the stirred suspension.[5]
-
After the addition is complete, add a solution of 4-methoxyphenol in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.[5]
-
Pour the reaction mixture carefully and slowly into a beaker containing ice and concentrated HCl.[5]
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over an anhydrous drying agent.[5]
-
Remove the solvent by rotary evaporation and purify the product by distillation or column chromatography.
Conclusion
The choice of the optimal synthesis route for this compound depends on several factors including the availability of starting materials, desired yield and purity, and the scale of the reaction.
-
The methylation of 2,5-dihydroxyacetophenone offers a direct and relatively high-yielding route (74%) with a well-defined protocol.[1]
-
The Fries rearrangement of 4-methoxyphenyl acetate is a classic and potentially high-yielding method, but requires careful control of reaction conditions to favor the desired ortho-isomer and subsequent separation from the para-isomer.
-
The Friedel-Crafts acylation of 4-methoxyphenol is a robust and widely used reaction for synthesizing aryl ketones. The strong directing effect of the hydroxyl group is advantageous for obtaining the desired product.
For laboratory-scale synthesis where 2,5-dihydroxyacetophenone is readily available, the selective methylation route provides a reliable and efficient method. For larger-scale industrial production, a thorough optimization of the Fries rearrangement or Friedel-Crafts acylation might be more cost-effective, depending on the price and availability of the respective starting materials.
References
A Researcher's Guide to Assessing the Purity of Synthesized 2'-Hydroxy-5'-methoxyacetophenone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2'-Hydroxy-5'-methoxyacetophenone, a versatile intermediate in the synthesis of various pharmaceuticals.[1] Experimental data and detailed protocols are provided to aid in the selection of the most appropriate method for your laboratory.
Understanding Potential Impurities
The purity of synthesized this compound can be influenced by the synthetic route employed. A common method for its preparation is the Fries rearrangement of guaiacol (B22219) acetate. This process can lead to several potential impurities, including:
-
Starting Materials: Unreacted guaiacol acetate.
-
Isomeric Byproducts: 2'-Hydroxy-4'-methoxyacetophenone (Paeonol), the para-isomer formed during the rearrangement.
-
Side-Reaction Products: Dihydroxyacetophenone isomers, such as 2',5'-dihydroxyacetophenone (B116926) and 2',4'-dihydroxyacetophenone, may form under certain conditions.[2][3]
A thorough purity assessment should aim to identify and quantify these potential impurities.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Chromatographic Methods: GC and HPLC
Gas Chromatography and High-Performance Liquid Chromatography are powerful separation techniques that are central to determining the purity of this compound. Commercial suppliers of this compound often cite purity levels determined by GC, typically in the range of 97% to over 99%.[4][5]
Table 1: Comparison of Chromatographic Methods for Purity Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Column | Capillary column (e.g., DB-5ms, HP-5) | Reversed-phase column (e.g., C18, C8) |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS) |
| Advantages | High resolution, sensitive for volatile compounds. | Versatile, suitable for a wide range of compounds, non-destructive. |
| Limitations | Requires volatile and thermally stable compounds; derivatization may be needed. | Lower resolution for some volatile compounds compared to GC. |
| Synthesized Sample | Expected Retention Time: ~10-15 min (method dependent) | Expected Retention Time: ~5-10 min (method dependent) |
| Reference Standard | Expected Retention Time: ~10-15 min (method dependent) | Expected Retention Time: ~5-10 min (method dependent) |
| Paeonol (Isomer) | Expected Retention Time: Slightly different from the main peak. | Expected Retention Time: Separable from the main peak. |
| 2',5'-Dihydroxyacetophenone | May require derivatization for good peak shape. | Expected Retention Time: Shorter than the main peak due to higher polarity. |
Spectroscopic Methods: NMR, IR, and MS
Spectroscopic techniques provide crucial information about the chemical structure and can be used to confirm the identity of the synthesized compound and its impurities.
Table 2: Comparison of Spectroscopic Methods for Structural Confirmation
| Technique | Information Provided | Experimental Data for this compound |
| ¹H NMR | Confirms the chemical structure by showing the number and environment of protons. | Aromatic protons (~6.8-7.5 ppm), methoxy (B1213986) protons (~3.8 ppm), acetyl protons (~2.6 ppm), hydroxyl proton (>10 ppm). |
| IR Spectroscopy | Identifies functional groups present in the molecule. | O-H stretch (~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-O stretch (~1250 cm⁻¹), aromatic C-H stretch (~3000 cm⁻¹). |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | Molecular ion peak (M+) at m/z 166. Key fragments at m/z 151, 123, 95.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols may require optimization based on the specific instrumentation and laboratory conditions.
Gas Chromatography (GC-FID) Protocol
This method is adapted from established procedures for similar acetophenone (B1666503) derivatives.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetone, ethyl acetate).
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on methods for related phenolic compounds and may require optimization.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 10 mL of the initial mobile phase composition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire the ¹H NMR spectrum.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for a reliable assessment of the purity of synthesized this compound. GC and HPLC are the primary methods for quantitative purity determination, while NMR, IR, and MS are indispensable for structural confirmation and impurity identification. By following the detailed protocols and workflow outlined in this guide, researchers can confidently evaluate the purity of their synthesized compound, ensuring the integrity of their subsequent research and development activities.
References
A Comparative Guide to the Biological Activity of Methoxy Derivatives of 2'-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various methoxy (B1213986) derivatives of 2'-hydroxyacetophenone (B8834). It is designed to serve as a valuable resource for researchers and professionals in medicinal chemistry, pharmacology, and drug development by summarizing quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.
Introduction
2'-Hydroxyacetophenone is a phenolic compound that, along with its methoxy derivatives, has garnered significant interest in the scientific community due to a wide range of biological activities. The position and number of methoxy groups on the aromatic ring, in conjunction with the foundational 2'-hydroxyacetophenone scaffold, play a crucial role in modulating their pharmacological effects. These compounds have shown promise as antioxidant, antimicrobial, anti-inflammatory, and anticancer agents. This guide aims to provide an objective comparison of their performance, supported by experimental data, to facilitate further research and development in these therapeutic areas.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data for various methoxy derivatives of 2'-hydroxyacetophenone, focusing on their antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant potential of these derivatives is often attributed to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Assay | IC50 (µM) | Reference |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH | 157 µg/mL | [1] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH | 50.2 ± 2.8 | |
| (2S)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH | 75.8 ± 2.5 |
Note: Lower IC50 values indicate higher antioxidant activity.
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |
| Hydroxyacetophenone-tetrazole hybrids (4a) | S. epidermidis | 4 | [2] |
| E. coli | 8 | [2] | |
| P. aeruginosa | 16 | [2] | |
| Hydroxyacetophenone-tetrazole hybrids (5d) | S. epidermidis | 4 | [2] |
| E. coli | 8 | [2] | |
| P. aeruginosa | 16 | [2] | |
| Pyrazoline derivatives of 2'-hydroxyacetophenone (para-methoxy substitution) | P. aeruginosa | Enhanced activity | [3] |
| E. faecalis | Enhanced activity | [3] | |
| B. subtilis | Enhanced activity | [3] | |
| Hydroxyacetophenone derivatives (Compound 2) | E. coli | 11 mm (Zone of Inhibition) | [4] |
| Hydroxyacetophenone derivatives (Compound 4) | E. coli | 16 mm (Zone of Inhibition) | [4] |
| Hydroxyacetophenone derivatives (Compound 5) | E. coli | 15 mm (Zone of Inhibition) | [4] |
Note: Lower MIC values indicate higher antimicrobial activity.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit enzymes like lipoxygenase (LOX) or reduce the production of inflammatory mediators like nitric oxide (NO).
| Compound | Assay | IC50 (µM) | Reference |
| Chalcone 3c (from 2'-hydroxyacetophenone) | Soybean LOX Inhibition | 45 | [5] |
| Chalcone 4b (from 2'-hydroxyacetophenone) | Soybean LOX Inhibition | 70 | [5] |
| 3',4'-dihydroxyflavone | NO Inhibition (LPS-induced) | 9.61 ± 1.36 | [6] |
| Luteolin | NO Inhibition (LPS-induced) | 16.90 ± 0.74 | [6] |
Note: Lower IC50 values indicate higher anti-inflammatory activity.
Anticancer Activity
The cytotoxic effects of these derivatives against various cancer cell lines are commonly assessed using the MTT assay, which measures cell viability. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2'-hydroxychalcones (general) | HepG2 | ~50 | [7] |
| 3'-Formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | SMMC-7721, 8898, K562, HeLa, 95-D | Broad-spectrum activity | [8] |
| (2S)-8-Formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | SMMC-7721, 8898, K562, HeLa, 95-D | Broad-spectrum activity | [8] |
| Chalcone methoxy derivative 3a | Mouse Luc-4t1 | Not specified | [9] |
| Human MDA-MB-231 | Not specified | [9] | |
| Chalcone methoxy derivative 5a | Mouse Luc-4t1 | Not specified | [9] |
| Human MDA-MB-231 | Not specified | [9] |
Note: Lower IC50 values indicate higher anticancer activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from purple to yellow is measured spectrophotometrically, and the degree of discoloration is proportional to the scavenging activity of the antioxidant.[10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).[10]
-
Preparation of Test Samples: Dissolve the 2'-hydroxyacetophenone derivatives in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to triplicate wells. Add 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the sample solution.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the test compound in an agar (B569324) plate inoculated with a specific microorganism.
Protocol:
-
Preparation of Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.[3]
-
Inoculation of Agar Plates: Uniformly inoculate the surface of Mueller-Hinton agar plates with the bacterial suspension using a sterile swab.
-
Preparation of Wells: Aseptically punch wells of a specific diameter (e.g., 6 mm) into the agar.
-
Application of Test Compounds: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) to the wells. A solvent control should also be included.[4]
-
Incubation: Incubate the plates at 37°C for 24 hours.[4]
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[3]
MTT Assay for Anticancer Activity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2'-hydroxyacetophenone derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of methoxy derivatives of 2'-hydroxyacetophenone.
References
- 1. nicd.ac.za [nicd.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Antitumoral Activity Relationships of Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and anticancer activity of 3'-formyl-4', 6'-dihydroxy-2'-methoxy-5'-methylchalcone and (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2'-Hydroxy-5'-methoxyacetophenone: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2'-Hydroxy-5'-methoxyacetophenone as a hazardous waste. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers and scientists handling this compound must be aware of its potential hazards to ensure proper disposal. This compound is classified as a hazardous substance due to its properties as a skin, eye, and respiratory irritant. Adherence to proper disposal protocols is crucial to mitigate risks and maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. On-site treatment or disposal via standard laboratory drains or trash is strictly prohibited.
Experimental Protocol for Waste Accumulation:
-
Hazardous Waste Determination: Based on its irritant properties, this compound should be managed as a hazardous waste. While it may not be explicitly "listed" as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it exhibits hazardous "characteristics."
-
Waste Collection Container:
-
Use a designated, leak-proof, and sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (B3416737) - HDPE - container).
-
The original product container can be used if it is in good condition.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard(s): "Irritant."
-
The date of initial waste accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a well-ventilated area, away from general laboratory traffic.
-
Ensure secondary containment (such as a chemical-resistant tray or tub) is used for the waste container to capture any potential leaks.
-
-
Segregation of Incompatible Wastes:
-
Store the this compound waste away from incompatible materials. Known incompatibilities include:
-
Strong oxidizing agents
-
Strong bases
-
Acid anhydrides
-
Acid chlorides
-
-
Never mix this waste with other chemical waste streams in the same container unless their compatibility has been verified.
-
Arranging for Professional Disposal
Once the waste container is full (leaving some headspace for expansion) or the project is complete, arrange for its removal by a licensed environmental services vendor.
Logistical Plan for Waste Pick-up:
-
Vendor Selection:
-
Engage a pre-approved and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department typically has a list of contracted vendors.
-
If selecting a new vendor, verify their permits, insurance, and compliance history.
-
-
Waste Profiling:
-
The disposal vendor will require a waste profile. This includes the chemical name, quantity, and hazard information from the SDS.
-
-
Scheduling a Pick-up:
-
Contact your institution's EHS department or the vendor directly to schedule a waste pick-up.
-
Provide them with the necessary information about the waste.
-
-
Documentation:
-
Ensure that a hazardous waste manifest is completed for the shipment. This is a legal document that tracks the waste from your laboratory ("cradle") to its final disposal site ("grave"). Your EHS department will typically manage this process.
-
Visualizing the Disposal Workflow
The following diagram illustrates the proper disposal pathway for this compound.
Caption: Disposal Workflow for this compound
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling 2'-Hydroxy-5'-methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2'-Hydroxy-5'-methoxyacetophenone (CAS No. 705-15-7). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Data
This compound is a yellow crystalline powder that poses several health risks. It is crucial to be fully aware of its hazards before handling.[1]
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 |
Quantitative Data:
| Property | Value |
| Molecular Formula | C₉H₁₀O₃ |
| Molecular Weight | 166.17 g/mol |
| Appearance | Yellow crystalline powder[1][2] |
| Melting Point | 48-54 °C[3] |
| Flash Point | 113 °C (235.4 °F) - closed cup[4] |
| Acute Toxicity | No data available |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Neoprene gloves. For incidental contact, double-gloving with nitrile gloves may be acceptable, but they provide poor resistance to ketones and aromatic hydrocarbons for prolonged contact.[3][4][5][6] | Protects against skin irritation and absorption. Butyl rubber offers superior resistance to ketones.[5][6] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, used in a well-ventilated area or fume hood. | Prevents inhalation of the powder, which can cause respiratory irritation.[4] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don Full PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
-
Handling:
-
Retrieve from Storage: Obtain the chemical from its designated storage location. This compound should be stored in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.
-
Weighing: All weighing and handling of the solid material must be conducted within a chemical fume hood to prevent inhalation of dust. Use a tared, sealed container to transport the chemical to the balance if it is located outside the fume hood.
-
Experimental Use: This compound is often used in organic synthesis. For example, in the preparation of substituted chromanone and chromone (B188151) derivatives.[1] All experimental procedures should be carried out in a fume hood.
-
-
Cleanup and Decontamination:
-
Decontaminate Work Area: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol) followed by soap and water.
-
Spill Response: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other waste streams. |
| Contaminated Labware (gloves, bench paper, etc.) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated Solvents | Collect in a labeled, sealed container for halogenated or aromatic solvent waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent authority. Do not dispose of this chemical down the drain or in regular trash.[7][8]
By adhering to these detailed procedures, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.
References
- 1. This compound | 705-15-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gloves.com [gloves.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
